molecular formula C41H52N8O9 B15620565 Win 66306

Win 66306

货号: B15620565
分子量: 800.9 g/mol
InChI 键: BNPYZZVTLFIGQT-VUPYCZGQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

WIN 66306 is an oligopeptide.
neurokinin antagonist biologically active at both the human NK1 and NK2 receptor subtypes;  isolated from Aspergillus sp. SC230;  structure given in first source

属性

分子式

C41H52N8O9

分子量

800.9 g/mol

IUPAC 名称

(3S,9S,15S,21S)-9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone

InChI

InChI=1S/C41H52N8O9/c1-22(2)11-12-24-16-25(13-14-31(24)50)37(54)36-40(57)45-19-32(51)46-29(17-26-18-42-28-9-6-5-8-27(26)28)41(58)49-15-7-10-30(49)38(55)43-20-33(52)47-35(23(3)4)39(56)44-21-34(53)48-36/h5-6,8-9,11,13-14,16,18,23,29-30,35-37,42,50,54H,7,10,12,15,17,19-21H2,1-4H3,(H,43,55)(H,44,56)(H,45,57)(H,46,51)(H,47,52)(H,48,53)/t29-,30-,35-,36-,37?/m0/s1

InChI 键

BNPYZZVTLFIGQT-VUPYCZGQSA-N

产品来源

United States

Foundational & Exploratory

Win 66306: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Win 66306 is a cyclic heptapeptide (B1575542) isolated from the fungus Aspergillus sp. SC230, identified as a nonpeptide antagonist of neurokinin receptors.[1] This document provides a comprehensive overview of the known mechanism of action of this compound, focusing on its interaction with the human neurokinin-1 (NK1) receptor. Due to the limited publicly available data specific to this compound, this guide supplements known quantitative data with established principles of neurokinin receptor signaling and standard experimental methodologies to provide a thorough understanding for research and drug development applications.

Introduction to Neurokinin Receptors and their Ligands

Neurokinin receptors are a class of G-protein coupled receptors (GPCRs) that are activated by tachykinin neuropeptides, principally Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors, designated as NK1, NK2, and NK3, are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction.

Substance P is the preferential endogenous ligand for the NK1 receptor. The binding of Substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Core Mechanism of Action of this compound

Quantitative Data: Receptor Binding Affinity

The primary quantitative measure of this compound's activity is its binding affinity for the human NK1 receptor. This is expressed as the inhibitor affinity constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist.

CompoundReceptorSpeciesParameterValueReference
This compoundNeurokinin-1 (NK1)HumanKi7 µM[1]

Signaling Pathways Modulated by this compound

The antagonism of the NK1 receptor by this compound prevents the activation of downstream signaling pathways typically initiated by Substance P. The primary signaling cascade associated with the NK1 receptor involves its coupling to Gq and Gs proteins.

Diagram: Inhibition of Neurokinin-1 Receptor Signaling by this compound

Win_66306_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds & Activates This compound This compound This compound->NK1 Receptor Binds & Blocks No Response Inhibition of Physiological Response This compound->No Response Gq Gq NK1 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca²⁺ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Physiological Response Physiological Response (e.g., Pain, Inflammation) Ca2+ Release->Physiological Response PKC Activation->Physiological Response Radioligand_Binding_Assay_Workflow Start Start Prepare Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare Reagents Plate Setup Plate Setup (Total, Non-specific, and Test Compound Wells) Prepare Reagents->Plate Setup Incubation Incubation (Allow Binding to Reach Equilibrium) Plate Setup->Incubation Filtration & Washing Filtration & Washing (Separate Bound from Free Ligand) Incubation->Filtration & Washing Radioactivity Measurement Radioactivity Measurement (Scintillation Counting) Filtration & Washing->Radioactivity Measurement Data Analysis Data Analysis (Calculate IC50 and Ki) Radioactivity Measurement->Data Analysis End End Data Analysis->End

References

The Origin and-Core-Properties of Win 66306: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Win 66306 is a naturally occurring cyclic peptide that has garnered interest in the field of pharmacology due to its activity as a neurokinin receptor antagonist. This document provides a comprehensive technical overview of the origin, biochemical properties, and mechanism of action of this compound. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed insights into its discovery, biological activity, and the experimental methodologies used to characterize it. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

This compound is a cyclic peptide first identified as a neurokinin antagonist.[1] Neurokinin receptors, part of the G-protein coupled receptor (GPCR) superfamily, are activated by tachykinins such as Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). These receptors, designated as NK1, NK2, and NK3, are implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. The discovery of non-peptide antagonists like this compound has been a significant area of research for developing novel therapeutics.

Origin and Discovery

This compound was isolated from the fermentation broth of a strain of the filamentous fungus Aspergillus sp., designated as SC230.[1] The discovery was the result of a screening program for neurokinin antagonists conducted by researchers at Sterling Winthrop Pharmaceuticals Research Division. The initial findings were published in 1994 by Barrow et al.[1]

Fermentation and Isolation

While the complete, detailed protocol from the original publication is not publicly available, the general procedure for the production and extraction of this compound from Aspergillus sp. SC230 can be outlined as follows. This process is typical for the isolation of secondary metabolites from fungal cultures.

Experimental Protocol: Fermentation and Isolation of this compound (Generalized)

  • Inoculation and Fermentation: A pure culture of Aspergillus sp. SC230 is used to inoculate a suitable liquid fermentation medium. The medium would typically contain a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The culture is incubated for a specific period under controlled conditions of temperature, pH, and aeration to maximize the production of this compound.

  • Extraction: After fermentation, the culture broth is harvested. The broth is typically separated from the fungal mycelia by filtration or centrifugation. The active compound, this compound, is then extracted from the filtered broth using a water-immiscible organic solvent, such as ethyl acetate.

  • Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic techniques to purify this compound. These techniques may include:

    • Gel Filtration Chromatography: To separate compounds based on molecular size.

    • Reverse-Phase Chromatography: To separate compounds based on hydrophobicity.

    • High-Performance Liquid Chromatography (HPLC): As a final polishing step to achieve high purity.

  • Characterization: The purified this compound is characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Physicochemical Properties

This compound is a cyclic peptide with the following properties:

PropertyValue
Molecular Formula C₄₁H₅₂N₈O₉
Molecular Weight 800.9 g/mol
CAS Number 151928-32-4
Appearance Not specified in available literature
Solubility Not specified in available literature

Biological Activity and Mechanism of Action

This compound functions as a neurokinin receptor antagonist, with a notable affinity for the human NK1 receptor.[1] Some evidence also suggests it has activity at the NK2 receptor. Its antagonistic action involves binding to these receptors and preventing the binding of their endogenous ligands, thereby inhibiting the downstream signaling cascade.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

ReceptorSpeciesAssay TypeValueReference
NK1 HumanCompetitive BindingKi = 7 µM[1]
NK2 --Activity reported, no quantitative data available
NK3 --No data available
Signaling Pathway

As a neurokinin receptor antagonist, this compound blocks the canonical signaling pathway of tachykinin receptors. This pathway, upon activation by an agonist like Substance P, typically involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Activates WIN66306 This compound (Antagonist) WIN66306->NK1R Blocks Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Neurokinin 1 Receptor Signaling Pathway Blockade by this compound.

Experimental Methodologies

The characterization of this compound's biological activity relies on standard pharmacological assays. While the specific protocols for this compound are not detailed in the available literature, the following represents a generalized protocol for a competitive radioligand binding assay, a common method for determining the binding affinity of a compound to a receptor.

Competitive Radioligand Binding Assay (Generalized Protocol)

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a target receptor (e.g., NK1).

  • Materials:

    • Cell membranes expressing the human NK1 receptor.

    • Radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).

    • Unlabeled this compound at various concentrations.

    • Assay buffer (e.g., Tris-HCl with appropriate protease inhibitors).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In assay tubes, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled, high-affinity ligand).

    • Incubate the tubes to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter. The filter traps the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

experimental_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents incubation Incubate (Receptor + Radioligand + this compound) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting (Measure Radioactivity) washing->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end

Caption: Generalized Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound is a naturally derived cyclic peptide with established antagonist activity at the human NK1 receptor. Its origin from Aspergillus sp. highlights the potential of microbial sources for the discovery of novel pharmacologically active compounds. While the available data provides a foundational understanding of its properties, further research would be beneficial to fully elucidate its pharmacological profile, including its activity at other neurokinin receptors, its in vivo efficacy, and its potential for chemical synthesis and derivatization to improve its therapeutic properties. This guide provides a summary of the current knowledge on this compound, serving as a valuable resource for the scientific community.

References

Win 66306: A Technical Guide to its Neurokinin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurokinin receptor binding affinity of Win 66306, a cyclic peptide neurokinin antagonist. Due to the limited availability of specific binding data for this compound across all neurokinin receptor subtypes, this document also includes data for the closely related compound WIN 64821, a nonpeptide neurokinin antagonist also isolated from Aspergillus sp. This comparative approach offers valuable insights into the potential selectivity profile of this class of compounds.

Quantitative Binding Affinity Data

The binding affinity of a compound for its receptor is a critical parameter in drug discovery, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the available quantitative data for this compound and the related compound WIN 64821 at the human neurokinin receptors (NK₁, NK₂, and NK₃).

CompoundReceptor SubtypeTissue/Cell LineKᵢ (µM)
This compoundHuman NK₁Not Specified7
WIN 64821Human NK₁Human astrocytoma U-373 MG cells0.24
WIN 64821Human NK₂Human tissue0.26
WIN 64821Human NK₃Not Specified15.2

Note: Specific Kᵢ values for this compound at the NK₂ and NK₃ receptors were not available in the reviewed literature. The data for WIN 64821 is provided for comparative purposes as a related neurokinin antagonist from the same genus.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Kᵢ values) for neurokinin receptor antagonists like this compound is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies for assessing binding to the NK₁ receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for the neurokinin-1 (NK₁) receptor.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human NK₁ receptor (e.g., CHO-K1 or U-373 MG cells).

  • Radioligand: [³H]Substance P (a high-affinity radiolabeled agonist for the NK₁ receptor).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled NK₁ receptor ligand (e.g., unlabeled Substance P or a potent antagonist like Aprepitant).

  • Assay Buffer: Typically a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and protease inhibitors.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Filters: Glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

  • Scintillation Fluid: A solution that emits light when excited by radioactive decay.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human NK₁ receptor to a high density.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a desired protein concentration.

  • Assay Setup:

    • Prepare a series of dilutions of the test compound (this compound).

    • In a multi-well plate, add the assay buffer, a fixed concentration of the radioligand ([³H]Substance P), and either the test compound dilutions, buffer only (for total binding), or the non-specific binding control.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient period to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (counts from wells with the high concentration of unlabeled ligand) from the total binding (counts from wells with buffer only).

    • IC₅₀ Determination: Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the receptor (determined in separate saturation binding experiments).

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's mechanism of action and the methodology used to characterize it, the following diagrams are provided.

G Neurokinin-1 (NK1) Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response SP Substance P (or other agonist) SP->NK1R Binds to Win66306 This compound (Antagonist) Win66306->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells expressing NK1R) Incubation 4. Incubate (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radioligand ([³H]Substance P) Radioligand_Prep->Incubation Compound_Prep 3. Prepare Test Compound (this compound dilutions) Compound_Prep->Incubation Filtration 5. Filter & Wash (Separate bound from free) Incubation->Filtration Counting 6. Scintillation Counting (Measure radioactivity) Filtration->Counting IC50_Calc 7. Calculate IC₅₀ Counting->IC50_Calc Ki_Calc 8. Calculate Kᵢ (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

Pharmacological Profile of Win 66306: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Win 66306 is a cyclic peptide isolated from the fungus Aspergillus species SC230, identified as a neurokinin 1 (NK1) receptor antagonist.[1][2][3][4] This document provides a comprehensive overview of the pharmacological properties of this compound, based on available scientific literature. It includes quantitative data on its binding affinity, a detailed hypothetical experimental protocol for its characterization, and visualizations of its mechanism of action and discovery workflow. While initial studies have characterized its primary target and binding affinity, a notable scarcity of in-depth in vivo or functional data suggests that this compound was a subject of preliminary investigation and may not have undergone extensive further development.

Core Pharmacological Data

This compound acts as a competitive antagonist at the human neurokinin 1 (NK1) receptor.[5] The key quantitative data available for this compound and its methylated derivative are summarized below.

Table 1: Binding Affinity of this compound and Derivatives for the Human NK1 Receptor
CompoundTarget ReceptorInhibitor Affinity Constant (Ki)Source Organism
This compound (1a) Human NK17 µM[1][2][3]Aspergillus species SC230[1][2][3]
This compound (1a) Human NK18 ± 4 µMAspergillus flavipes
This compound monomethyl derivative (1b) Human NK10.12 ± 0.03 µMN/A (Synthetic modification)

Note on Selectivity: this compound demonstrates greater activity at the human NK1 receptor compared to the rat NK1 receptor.[1][2] In contrast, co-isolated compounds WIN 68577 and rosellichalasin (B1679539) are more potent at the rat NK1 receptor.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively inhibiting the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by SP, initiates a cascade of intracellular signaling events.[6][7] By blocking this interaction, this compound attenuates the downstream signaling responsible for various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[2][6][8]

The primary signaling pathway activated by the Substance P/NK1 receptor complex involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][7] These events contribute to neuronal excitation and other cellular responses.[6]

Substance_P_NK1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Activates Win66306 This compound Win66306->NK1R Antagonizes G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation & Other Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Antagonistic action of this compound on the Substance P/NK1 receptor signaling pathway.

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the public domain, a standard competitive radioligand binding assay to determine its affinity for the NK1 receptor can be described.

Competitive Radioligand Binding Assay (Hypothetical Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Receptor Source: Membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells).

  • Radioligand: [³H]-Substance P or another suitable high-affinity NK1 receptor radioligand.

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, non-radioactive NK1 receptor antagonist (e.g., Aprepitant).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human NK1 receptor to confluency.

    • Harvest the cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Receptor membranes + radioligand + assay buffer.

      • Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

      • Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Discovery and Characterization Workflow

The identification of a novel natural product antagonist like this compound typically follows a multi-step workflow, from initial screening to detailed characterization.

Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase Fermentation 1. Fungal Fermentation (Aspergillus sp. SC230) Extraction 2. Extraction of Secondary Metabolites Fermentation->Extraction Screening 3. Primary Screening (NK1 Receptor Binding Assay) Extraction->Screening Isolation 4. Bioassay-Guided Isolation & Purification (HPLC) Screening->Isolation Active Hit Structure 5. Structure Elucidation (NMR, Mass Spectrometry) Isolation->Structure InVitro 6. In Vitro Characterization (Ki Determination, Selectivity) Structure->InVitro InVivo 7. In Vivo Studies (Animal Models - Hypothetical) InVitro->InVivo Further Development

Caption: Generalized workflow for the discovery and characterization of a natural product antagonist.

Conclusion and Future Perspectives

This compound is a naturally derived cyclic peptide that has been identified as a competitive antagonist of the human NK1 receptor with micromolar affinity. While its initial discovery and basic in vitro characterization have been reported, the lack of subsequent publications detailing its functional activity, in vivo efficacy, or safety profile suggests that its development may have been discontinued. Nevertheless, the study of this compound contributes to the understanding of natural product-based pharmacophores for NK1 receptor antagonism. Further investigation, should the compound be re-examined, would require comprehensive functional assays to confirm its antagonist properties beyond simple binding and in vivo studies to assess its therapeutic potential in models of pain, inflammation, or emesis.

References

Win 66306: A Technical Guide to its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 66306 is a naturally occurring cyclic heptapeptide (B1575542) that has garnered significant interest within the scientific community for its potent and selective antagonist activity at the human neurokinin-1 (NK1) receptor.[1] Isolated from a strain of the fungus Aspergillus, this complex molecule represents a valuable lead compound in the development of novel therapeutics targeting neurokinin-mediated pathways.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on the experimental methodologies employed in its characterization.

Chemical Structure and Physicochemical Properties

This compound is distinguished by the presence of a novel amino acid, 3-prenyl-β-hydroxytyrosine, within its cyclic structure.[1] The precise arrangement of its constituent amino acids and unique side chains are critical for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C41H52N8O9[2][3]
Molecular Weight 800.9 g/mol [3]
Appearance White Powder[3]
IUPAC Name (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide[3]
Canonical SMILES CC(C)C(C(=O)NCC(=O)NC(C=O)C(C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)C2CC=CN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN[3]

Biological Activity

This compound functions as a competitive antagonist of the human NK1 receptor, exhibiting a greater affinity for the human receptor over its rodent counterpart.[1] The inhibitory activity of this compound is quantified by its inhibitor affinity constant (Ki).

Table 2: Biological Activity of this compound

ParameterValueSpeciesReference
Inhibitor Affinity Constant (Ki) 7 µMHuman[1]

Experimental Protocols

Fermentation and Isolation of this compound

The production of this compound is achieved through the fermentation of an Aspergillus species (strain SC230).[1] While the specific media composition and fermentation parameters for optimal production have been developed, they are not publicly detailed. A general workflow for the isolation and purification of secondary metabolites from fungal fermentation broths is outlined below.

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification Fermentation Aspergillus sp. SC230 Fermentation Broth_Harvest Harvest Fermentation Broth Fermentation->Broth_Harvest Solvent_Extraction Solvent Extraction Broth_Harvest->Solvent_Extraction e.g., Ethyl Acetate Concentration Concentration Solvent_Extraction->Concentration Under Vacuum Chromatography Chromatographic Purification Concentration->Chromatography e.g., HPLC Pure_Compound Pure this compound Chromatography->Pure_Compound

Caption: Generalized workflow for the isolation of this compound.

NK1 Receptor Binding Assay

The affinity of this compound for the NK1 receptor is determined through a competitive binding assay. This assay measures the ability of this compound to displace a radiolabeled ligand that is known to bind to the receptor.

G cluster_assay NK1 Receptor Competitive Binding Assay Receptor_Prep Prepare Membranes Expressing Human NK1 Receptors Incubation Incubate Membranes with: - Radiolabeled Substance P - Varying concentrations of this compound Receptor_Prep->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation e.g., Filtration Detection Quantify Radioactivity of Bound Ligand Separation->Detection Analysis Calculate Ki Value Detection->Analysis

Caption: Workflow for the NK1 receptor competitive binding assay.

Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its biological effects by competitively inhibiting the binding of the endogenous ligand, Substance P, to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events. By blocking this initial binding event, this compound prevents the downstream signaling, thereby antagonizing the physiological effects of Substance P.

G cluster_pathway Substance P / NK1 Receptor Signaling Pathway SubstanceP Substance P NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Binds and Activates G_Protein Gq/11 NK1R->G_Protein Activates Win66306 This compound Win66306->NK1R Competitively Inhibits Substance P Binding PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of this compound.

Conclusion

This compound stands as a significant natural product with well-defined antagonist activity at the human NK1 receptor. Its complex cyclic peptide structure, featuring a novel amino acid, presents both a challenge and an opportunity for synthetic chemists and drug developers. The experimental protocols, while not fully detailed in publicly available literature, follow established methodologies for the isolation and characterization of fungal secondary metabolites and for the assessment of receptor binding affinity. Further investigation into the structure-activity relationships of this compound and its analogs may lead to the development of more potent and selective NK1 receptor antagonists with therapeutic potential in a range of disorders.

References

The Biological Activity of Win 66306: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Win 66306 is a cyclic heptapeptide (B1575542) of fungal origin, identified as a neurokinin (NK) receptor antagonist. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its interaction with tachykinin receptors. While specific data is limited, this guide consolidates the available information on its binding affinity, presumed mechanism of action, and the general experimental methodologies relevant to its characterization. The primary target of this compound is the human neurokinin-1 (NK1) receptor, with reported activity at the neurokinin-2 (NK2) receptor as well. This whitepaper aims to serve as a technical resource for researchers investigating tachykinin receptor modulation and for professionals in the field of drug discovery and development.

Introduction to this compound

This compound is a natural product isolated from the fungus Aspergillus species.[1] Structurally, it is a cyclic peptide, a class of molecules known for their conformational rigidity and potential for high receptor affinity and specificity. Its identification as a neurokinin antagonist places it in a class of compounds that interfere with the biological effects of tachykinins, a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These neuropeptides are involved in a wide array of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.

Quantitative Data: Receptor Binding Affinity

The primary mechanism of action of this compound is the competitive antagonism of tachykinin receptors. The most definitive quantitative data available pertains to its activity at the human NK1 receptor.

Compound Receptor Species Assay Type Parameter Value Reference
This compoundNK1HumanRadioligand BindingKi7 µM[1]

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the NK1 receptor. This mode of action involves the binding of this compound to the receptor's orthosteric site, thereby preventing the binding of the endogenous ligand, Substance P. The antagonism of the NK1 receptor by this compound is expected to inhibit the downstream signaling cascades typically initiated by Substance P.

Tachykinin receptors, including NK1 and NK2, are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Upon agonist binding, this coupling initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the physiological effects mediated by these receptors, such as neuronal excitation, smooth muscle contraction, and inflammatory responses.

Below are diagrams illustrating the general signaling pathways for the NK1 and NK2 receptors, which are presumed to be inhibited by this compound.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates This compound This compound This compound->NK1R Binds & Inhibits Gq11 Gαq/11 NK1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: General signaling pathway of the Neurokinin-1 (NK1) receptor and inhibition by this compound.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurokinin A Neurokinin A NK2R NK2 Receptor Neurokinin A->NK2R Binds & Activates This compound This compound This compound->NK2R Binds & Inhibits (presumed) Gq11 Gαq/11 NK2R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 2: General signaling pathway of the Neurokinin-2 (NK2) receptor and presumed inhibition by this compound.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not available in the cited literature. However, the following sections describe standard, representative methodologies for the key assays used to characterize tachykinin receptor antagonists.

Radioligand Binding Assay for NK1 Receptor

This assay is designed to determine the binding affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing the human NK1 receptor (e.g., U-373 MG cells, CHO cells transfected with the human NK1 receptor).

  • Radioligand: [³H]Substance P.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml bovine serum albumin (BSA), and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin).

  • Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).

  • Test Compound: this compound at various concentrations.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Prepare dilutions of the test compound (this compound) in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or unlabeled Substance P (for non-specific binding).

    • Radioligand ([³H]Substance P) at a concentration near its Kd.

    • Membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

  • Calculate the inhibitor affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare NK1R-expressing Membranes incubation Incubate Membranes, Radioligand, & Compound prep_membranes->incubation prep_ligand Prepare [³H]Substance P prep_ligand->incubation prep_compound Prepare this compound Dilutions prep_compound->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot_curve Generate IC₅₀ Curve calc_specific->plot_curve calc_ki Calculate Ki Value plot_curve->calc_ki

Figure 3: Workflow for a radioligand binding assay.

Functional Assay: Substance P-Induced Calcium Mobilization

This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit the increase in intracellular calcium induced by an agonist like Substance P.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the human NK1 receptor (e.g., U-373 MG or HEK293-hNK1R).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Substance P.

  • Test Compound: this compound.

  • Fluorescence Plate Reader: Equipped with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM in assay buffer for 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound (this compound) at various concentrations to the wells and incubate for a specified pre-incubation period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist (Substance P) at a concentration that elicits a submaximal response (e.g., EC₈₀) into the wells.

  • Immediately measure the change in fluorescence over time.

  • The peak fluorescence intensity is used to determine the level of calcium mobilization.

  • Plot the percentage of inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC₅₀ value.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed NK1R-expressing Cells load_dye Load with Calcium Indicator Dye seed_cells->load_dye pre_incubate Pre-incubate with This compound load_dye->pre_incubate add_agonist Add Substance P pre_incubate->add_agonist measure_fluorescence Measure Fluorescence Change add_agonist->measure_fluorescence plot_inhibition Generate Inhibition Curve measure_fluorescence->plot_inhibition determine_ic50 Determine IC₅₀ plot_inhibition->determine_ic50

Figure 4: Workflow for a calcium mobilization functional assay.

Conclusion and Future Directions

This compound is a cyclic peptide identified as a competitive antagonist of the human NK1 receptor with a Ki of 7 µM. While also reported to have activity at the NK2 receptor, a detailed pharmacological characterization, including its selectivity profile across all tachykinin receptors and its functional potency, remains to be fully elucidated in publicly available literature. The information and standardized protocols provided in this whitepaper offer a foundational understanding of this compound's biological activity and a framework for its further investigation.

Future research should focus on:

  • Determining the binding affinities (Ki or IC₅₀) of this compound for the NK2 and NK3 receptors to establish a comprehensive selectivity profile.

  • Conducting functional assays to quantify its antagonist potency (e.g., pA₂) at all three tachykinin receptors.

  • Investigating its in vivo efficacy in relevant animal models of pain, inflammation, or other conditions where tachykinin signaling is implicated.

  • Exploring the structure-activity relationship of this compound and its analogs to potentially develop more potent and selective tachykinin receptor antagonists.

A more complete understanding of the pharmacological profile of this compound will be crucial in assessing its potential as a therapeutic agent or as a tool for studying the physiological roles of the tachykinin system.

References

An In-Depth Technical Guide to the Core of Win 66306 NK1 and NK2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Win 66306, a dual neurokinin-1 (NK1) and neurokinin-2 (NK2) receptor antagonist. The document details its mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a cyclic heptapeptide (B1575542) that has been isolated from a species of Aspergillus.[1] It has been identified as a neurokinin antagonist with activity at both NK1 and NK2 receptors.[1] Tachykinin receptors, including NK1 and NK2, are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are involved in a variety of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. The dual antagonism of both NK1 and NK2 receptors presents a promising therapeutic strategy for conditions where both receptor subtypes are implicated, such as in certain inflammatory and gastrointestinal disorders.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and a structurally related compound, WIN 64821, which also originates from an Aspergillus species and exhibits dual NK1/NK2 antagonism.

Table 1: this compound Receptor Binding Affinity

Receptor SubtypeLigandTest SystemParameterValueReference
Human NK1This compoundReceptor Binding AssayKi7 µM[2][3]
Human NK2This compoundNot AvailableKi/IC50Data not found in literature

Ki (Inhibition Constant): A measure of the binding affinity of an inhibitor. A lower Ki value indicates a higher binding affinity.

Table 2: WIN 64821 Receptor Binding and Functional Antagonism (for comparative context)

Receptor SubtypeLigandTest SystemParameterValueReference
Human NK1WIN 64821Human astrocytoma U-373 MG cellsKi0.24 µM[4]
Human NK2WIN 64821Human tissueKi0.26 µM[4]
NK1 Functional AssayWIN 64821Guinea pig ileumpA26.6[4]
NK1 Functional AssayWIN 64821Human astrocytoma U-373 MG cells (45Ca2+ efflux)IC500.6 µM[4]
NK2 Functional AssayWIN 64821Rat vas deferens (eledoisin-induced contractility)IC503.4 µM[4]

IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathways

The antagonism of NK1 and NK2 receptors by this compound blocks the downstream signaling cascades typically initiated by their endogenous ligands, Substance P (SP) for NK1 and Neurokinin A (NKA) for NK2.

NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor primarily activates the Gq alpha subunit of the associated G-protein. This initiates the phospholipase C (PLC) signaling cascade, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes.

NK1_Signaling_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response Win66306 This compound Win66306->NK1R Antagonizes

NK1 Receptor Signaling Pathway Antagonism by this compound
NK2 Receptor Signaling Pathway

Neurokinin A binding to the NK2 receptor also predominantly couples to the Gq alpha subunit, initiating a similar PLC-mediated signaling cascade as the NK1 receptor. This leads to increased intracellular calcium and PKC activation, resulting in cellular responses such as smooth muscle contraction, particularly in the respiratory and gastrointestinal tracts.

NK2_Signaling_Pathway NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response Win66306 This compound Win66306->NK2R Antagonizes Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Cell Membranes (Expressing NK1 or NK2) Incubation Incubate Membranes, Radioligand, and Compound Membranes->Incubation Radioligand Prepare Radioligand ([¹²⁵I]-SP or [¹²⁵I]-NKA) Radioligand->Incubation Compound Prepare Serial Dilutions of this compound Compound->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Analysis Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) Quantification->Analysis

References

Win 66306: A Technical Whitepaper on a Novel Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Win 66306 is a naturally derived, cyclic peptide that has been identified as a competitive antagonist of the human neurokinin-1 (NK1) receptor.[1][2] Isolated from the fermentation broth of Aspergillus species SC230, this compound presents a unique molecular architecture, including a novel amino acid.[1][2] Its preferential affinity for the human NK1 receptor over its rodent counterpart makes it a subject of interest for investigating the physiological and pathological roles of Substance P and for the potential development of therapeutic agents targeting the NK1 receptor signaling pathway. This document provides a comprehensive overview of the discovery, mechanism of action, and known properties of this compound.

Discovery and History

This compound was discovered and characterized by researchers at Sterling Winthrop Pharmaceuticals Research Division.[2] It was isolated from a strain of Aspergillus designated SC230.[1][2] The fermentation process that yields this compound also produces two other related compounds: WIN 68577 and rosellichalasin (B1679539).[1][2]

Chemical Properties

This compound is a cyclic peptide with a complex structure.[1][2] It is characterized as a white powder.[]

PropertyValueReference
Molecular Formula C41H52N8O9[]
Molecular Weight 800.9 g/mol []
IUPAC Name (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide[]
Canonical SMILES CC(C)C(C(=O)NCC(=O)NC(C=O)C(C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)C2CC=CN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN[]

Mechanism of Action: NK1 Receptor Antagonism

This compound functions as a competitive antagonist at the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1][2] By binding to the NK1 receptor, this compound blocks the downstream signaling cascade typically initiated by Substance P.

The NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR). Its activation by Substance P initiates a cascade of intracellular events. This compound, as an antagonist, inhibits this process. The generally accepted signaling pathway is as follows:

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NK1R NK1 Receptor G_protein Gq/11 NK1R->G_protein Activates Gs_protein Gs NK1R->Gs_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase ATP ATP AC->ATP Gs_protein->AC Activates SP Substance P SP->NK1R Binds and Activates Win66306 This compound Win66306->NK1R Binds and Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Co-activates Cellular_Response1 Downstream Cellular Responses PKC->Cellular_Response1 Phosphorylates Targets cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response2 Downstream Cellular Responses PKA->Cellular_Response2 Phosphorylates Targets

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Biological Activity

The primary reported biological activity of this compound is its antagonism of the NK1 receptor.

ParameterSpecies/SystemValueReference
Inhibitor Affinity Constant (Ki) Human NK1 Receptor7 µM[1][2]
Activity Comparison Rat NK1 ReceptorLess active than at human NK1 receptor[1][2]

Of note, the co-isolated compounds WIN 68577 and rosellichalasin exhibit a contrasting activity profile, being more active at the rat NK1 receptor than the human NK1 receptor.[1][2]

Logical_Relationship cluster_fermentation Aspergillus sp. SC230 Fermentation cluster_activity NK1 Receptor Antagonist Activity This compound This compound Human_NK1 Human NK1 Receptor This compound->Human_NK1 More Active (Ki = 7 µM) Rat_NK1 Rat NK1 Receptor This compound->Rat_NK1 Less Active WIN 68577 WIN 68577 WIN 68577->Human_NK1 Less Active WIN 68577->Rat_NK1 More Active Rosellichalasin Rosellichalasin Rosellichalasin->Human_NK1 Less Active Rosellichalasin->Rat_NK1 More Active

Caption: Comparative Activity of Fermentation Products.

Experimental Methodologies

Detailed, step-by-step experimental protocols for the fermentation, isolation, and specific binding assays for this compound are not fully available in the public domain. However, based on the initial publication and general practices, the workflow can be summarized.

General Experimental Workflow

Experimental_Workflow Fermentation 1. Fermentation of Aspergillus sp. SC230 Extraction 2. Extraction of Culture Broth Fermentation->Extraction Purification 3. Chromatographic Purification Extraction->Purification Win66306_isolated Isolated this compound Purification->Win66306_isolated Binding_Assay 4. NK1 Receptor Binding Assay Win66306_isolated->Binding_Assay Data_Analysis 5. Data Analysis (Ki determination) Binding_Assay->Data_Analysis

Caption: High-Level Experimental Workflow for this compound.

Fermentation and Isolation

The production of this compound involves the cultivation of Aspergillus species SC230 in a suitable fermentation medium. Conditions were optimized to maximize the yield of this compound.[1][2] Following fermentation, the culture broth would be subjected to solvent extraction and a series of chromatographic steps to isolate and purify this compound, WIN 68577, and rosellichalasin.

Receptor Binding Assay

The affinity of this compound for the NK1 receptor was determined using a competitive radioligand binding assay. A generalized protocol for such an assay would involve:

  • Preparation of Receptor Source: Membranes from cells expressing the human or rat NK1 receptor are prepared.

  • Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled competitor, this compound.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Synthesis

To date, a total chemical synthesis of this compound has not been reported in the peer-reviewed literature.

Conclusion and Future Directions

This compound is a fascinating natural product with selective antagonist activity at the human NK1 receptor. Its unique cyclic peptide structure and preferential species activity make it a valuable tool for neurokinin research. Further investigation into its pharmacological properties, including functional assays to determine its potency in inhibiting Substance P-induced cellular responses, would be highly valuable. The elucidation of its complete stereochemistry and the development of a total synthesis would open avenues for structure-activity relationship studies and the design of more potent and selective analogs. The lack of detailed publicly available experimental protocols and a broader quantitative dataset currently limits its wider application and further development.

References

The Role of WIN 66306 in Substance P Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino acid neuropeptide, is a key mediator in the transmission of pain and inflammatory responses. It exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems. The activation of NK1R by substance P initiates a cascade of intracellular signaling events, making this pathway a significant target for therapeutic intervention in a variety of disorders, including pain, inflammation, and mood disorders. WIN 66306, also known as Saredutant, is a neurokinin antagonist that has been investigated for its potential to modulate the substance P pathway. This technical guide provides an in-depth overview of the role of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a competitive antagonist at neurokinin receptors, with activity at both the NK1 and NK2 receptors. By binding to these receptors, this compound prevents the endogenous ligand, substance P, from binding and initiating the downstream signaling cascade. This blockade of substance P-mediated signaling forms the basis of its therapeutic potential.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays to determine its binding affinity and functional potency at neurokinin receptors. The following table summarizes the key quantitative data available for this compound and its alias, Saredutant.

CompoundReceptorAssay TypeCell LineRadioligandParameterValueReference
This compoundHuman NK1Binding Affinity--Ki7 µM[1]
SaredutantHuman NK1Binding AffinityCHO[I]-Bolton Hunter labeled SPIC50800 nM[2]
SaredutantHuman NK1Binding AffinityIM-9[I]-Bolton Hunter labeled SPIC50593 nM[2]
SaredutantHuman NK2Binding AffinityCHO[125I]neurokinin AIC500.13 nM[2]
SaredutantHuman NK2Binding AffinityCHO[125I]neurokinin ApKi9.2[1]

Signaling Pathways

The binding of substance P to the NK1 receptor, a Gq-coupled receptor, initiates a well-defined signaling cascade. This compound, as an antagonist, blocks this pathway at its inception.

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds This compound This compound This compound->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Pain, Inflammation) Ca2->Downstream Leads to PKC->Downstream Leads to

Substance P/NK1R Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound involves a series of standardized in vitro assays to determine its binding affinity and functional antagonism.

Radioligand Binding Assay for NK1 Receptor

Objective: To determine the binding affinity (Ki or IC50) of this compound for the human NK1 receptor.

Materials:

  • Human NK1 receptor-expressing cells (e.g., CHO or IM-9 cells)[2]

  • Membrane preparation from these cells

  • Radiolabeled substance P analog (e.g., [3H]Substance P or [125I]-Bolton Hunter labeled SP)[2]

  • This compound (or Saredutant)

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4)

  • GF/C filters (presoaked in 0.5% polyethylenimine)

  • Scintillation counter

Procedure:

  • Prepare membrane suspensions from CHO cells stably expressing the human NK1 receptor.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add increasing concentrations of this compound to the wells. Include wells with no antagonist (total binding) and wells with a high concentration of unlabeled substance P to determine non-specific binding.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through GF/C filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit substance P-induced intracellular calcium mobilization.

Materials:

  • A cell line endogenously or recombinantly expressing the human NK1 receptor (e.g., CHO-NK1R cells).

  • Substance P.

  • This compound.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the NK1R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.

  • Measure the baseline fluorescence for a short period.

  • Using the plate reader's injector, add a fixed concentration of substance P to stimulate the cells.

  • Immediately begin recording the fluorescence intensity over time. A substance P-induced increase in intracellular calcium will result in an increase in fluorescence.

  • Analyze the data by measuring the peak fluorescence response in each well.

  • Plot the peak fluorescence response as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of the substance P response.

Experimental Workflow

The preclinical characterization of a neurokinin antagonist like this compound follows a structured workflow, from initial screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization A Primary Screening: Radioligand Binding Assay (NK1 & NK2 Receptors) B Functional Antagonism: Calcium Mobilization Assay A->B Confirm functional activity C Selectivity Profiling: Binding assays against other GPCRs B->C Assess target specificity D Determination of Ki and IC50 values C->D Quantify potency and selectivity E Pharmacokinetic Studies: (ADME) D->E Move to in vivo testing H Structure-Activity Relationship (SAR) Studies D->H Guide chemical modifications F Efficacy Models: (e.g., Animal models of pain or inflammation) E->F G Behavioral Studies: (e.g., anxiolytic or antidepressant models) F->G H->A Iterate for improved properties

Preclinical Workflow for Characterizing a Neurokinin Antagonist.

Conclusion

This compound is a dual NK1/NK2 receptor antagonist that effectively blocks the signaling pathways initiated by substance P. Its pharmacological profile, characterized by its binding affinity and functional antagonism, has been established through a series of well-defined in vitro assays. The data presented in this guide, along with the detailed experimental protocols and workflows, provide a comprehensive resource for researchers and drug development professionals working on the modulation of the substance P pathway for therapeutic purposes. Further investigation into the in vivo efficacy and safety of this compound and similar compounds is warranted to fully elucidate their clinical potential.

References

Methodological & Application

Application Notes and Protocols for Win 66306 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 66306 is a nonpeptide, cyclic peptide antagonist of the Neurokinin 1 (NK1) receptor, isolated from Aspergillus sp.[1][2]. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is a G protein-coupled receptor (GPCR) implicated in numerous physiological processes, including pain transmission, inflammation, and mood regulation. As an antagonist, this compound blocks the downstream signaling initiated by Substance P binding to the NK1 receptor, making it a valuable tool for studying the physiological roles of the NK1 receptor and for potential therapeutic development.

These application notes provide detailed protocols for utilizing this compound in common in vitro assays to characterize its activity and elucidate the underlying cellular mechanisms.

Mechanism of Action

The NK1 receptor primarily couples to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by an agonist like Substance P, the Gq subunit activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). This signaling cascade can lead to various cellular responses, including the activation of downstream kinases such as Extracellular signal-regulated kinase (ERK). This compound acts by competitively binding to the NK1 receptor, thereby preventing Substance P from initiating this signaling cascade.

Data Presentation

The following table summarizes the available quantitative data for this compound.

ParameterSpeciesAssay TypeValue (µM)Reference
Inhibitory Affinity Constant (Kᵢ)HumanRadioligand Binding Assay7[1][2]

Note: Publicly available IC50 values from functional assays such as calcium mobilization or ERK phosphorylation for this compound are limited. Researchers are encouraged to determine these values empirically using the protocols provided below.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches to study this compound, the following diagrams are provided.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R binds & activates Win66306 This compound Win66306->NK1R binds & inhibits Gq Gq NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto releases Ca2+ Ca2_ER Ca2_cyto->PKC co-activates ERK p-ERK PKC->ERK activates

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_assays In Vitro Assays Binding Radioligand Binding Assay (Determine Ki) Calcium Calcium Mobilization Assay (Determine IC50) ERK ERK Phosphorylation Assay (Determine IC50) Internalization Receptor Internalization Assay (Visualize Inhibition) Win66306 This compound Win66306->Binding Win66306->Calcium Win66306->ERK Win66306->Internalization

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human NK1 receptor.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

  • Non-labeled Ligand: Substance P (for determining non-specific binding).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human NK1 receptor to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: Add 50 µL of non-labeled Substance P (at a high concentration, e.g., 1 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M), 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium.

Materials:

  • Cells: Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Substance P.

  • Antagonist: this compound.

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed the NK1-expressing cells into the black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add assay buffer containing different concentrations of this compound or vehicle control to the wells.

    • Incubate at room temperature for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.

    • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) represents the calcium response.

    • Plot the percentage of inhibition of the Substance P-induced response against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting concentration-response curve.

ERK Phosphorylation Assay

This assay measures the inhibition of a downstream signaling event, the phosphorylation of ERK, following NK1 receptor activation.

Materials:

  • Cells: Cells stably expressing the human NK1 receptor.

  • Serum-free culture medium.

  • Agonist: Substance P.

  • Antagonist: this compound.

  • Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary Antibodies: Anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Western Blotting reagents and equipment or a plate-based ELISA kit for phospho-ERK.

Procedure (Western Blotting):

  • Cell Culture and Starvation:

    • Plate cells and grow to near confluency.

    • Serum-starve the cells for 4-16 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes.

    • Stimulate the cells with Substance P (at its EC₅₀ or EC₈₀ for ERK activation) for 5-10 minutes at 37°C.

  • Cell Lysis:

    • Immediately place the plate on ice and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the anti-phospho-ERK1/2 antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Normalize the phospho-ERK signal to the total-ERK signal.

    • Plot the percentage of inhibition of the Substance P-induced ERK phosphorylation against the log concentration of this compound.

    • Determine the IC₅₀ value.

Receptor Internalization Assay

This assay visually demonstrates the ability of this compound to block agonist-induced internalization of the NK1 receptor.

Materials:

  • Cells: Cells stably expressing a fluorescently tagged human NK1 receptor (e.g., NK1R-GFP).

  • Agonist: Substance P.

  • Antagonist: this compound.

  • Imaging medium: (e.g., HBSS with HEPES).

  • High-content imaging system or confocal microscope.

Procedure:

  • Cell Plating: Seed the NK1R-GFP expressing cells onto glass-bottom plates suitable for microscopy.

  • Compound Treatment:

    • Replace the culture medium with imaging medium.

    • Add this compound at a concentration known to be effective (e.g., 5-10 times its Kᵢ) or vehicle control.

    • Incubate for 15-30 minutes at 37°C.

    • Add Substance P (e.g., 100 nM) to the designated wells.

  • Imaging:

    • Incubate for 30-60 minutes at 37°C to allow for receptor internalization.

    • Image the cells using a high-content imaging system or confocal microscope. In untreated or this compound-treated cells, the fluorescence should be localized to the plasma membrane. In cells treated with Substance P alone, the fluorescence will appear in intracellular vesicles (endosomes). In cells pre-treated with this compound and then stimulated with Substance P, the fluorescence should remain at the plasma membrane.

  • Data Analysis:

    • Quantify the degree of internalization by measuring the fluorescence intensity in intracellular puncta versus the plasma membrane.

    • Compare the internalization in the different treatment groups.

Conclusion

This compound is a valuable research tool for investigating the role of the NK1 receptor in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for characterizing the binding and functional activity of this compound in a variety of standard in vitro assays. By employing these methods, researchers can further elucidate the pharmacology of this compound and its potential applications.

References

Application Notes and Protocols for Dose-Response Curve Determination of a Peripherally Restricted Opioid Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peripherally acting µ-opioid receptor antagonists (PAMORAs) are a class of drugs designed to mitigate the peripheral side effects of opioids, such as opioid-induced constipation (OIC), without compromising their central analgesic effects[1][2][3]. These drugs have limited ability to cross the blood-brain barrier, thereby selectively blocking opioid receptors in the gastrointestinal tract[1][2]. This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the dose-response curve for a representative PAMORA, methylnaltrexone (B1235389).

A note on the topic compound: Initial searches indicate that Win 66306 is a neurokinin antagonist, not a peripherally restricted opioid antagonist[]. There may be a confusion with Win 44,441-3, which is a potent opioid antagonist[5]. To fulfill the core requirements of the user request with accurate information, the following protocols and data are presented for the well-characterized PAMORA, methylnaltrexone.

Methylnaltrexone is a quaternary amine derivative of naltrexone (B1662487) that functions as a PAMORA in tissues like the GI tract, reducing the constipating effects of opioids without affecting centrally-mediated pain relief[1]. It is approved for the treatment of OIC[2]. The following sections detail the experimental protocols to characterize its dose-response relationship both in vitro and in vivo.

Quantitative Data Summary

The following tables summarize the dose-response relationship of methylnaltrexone in clinical settings, providing an overview of its efficacy at various doses.

Table 1: Efficacy of Subcutaneous Methylnaltrexone in Patients with Advanced Illness and Opioid-Induced Constipation

Dose Percentage of Patients with Laxation within 4 hours Median Time to Laxation (in responders) Reference(s)
0.15 mg/kg 62% 1.10 hours [6][7]
0.30 mg/kg 58% 0.8 hours [6][7]

| Placebo | 14% | >24 hours |[6][7] |

Table 2: Efficacy of Oral Methylnaltrexone in Patients with Chronic Non-Cancer Pain

Dose Responder Rate (≥3 rescue-free bowel movements/week) Reference(s)
150 mg once daily Evaluated in Phase III trials [8]
300 mg once daily Evaluated in Phase III trials [8]
450 mg once daily Recommended dosage [9]

| Placebo | Lower response rate than active doses |[8] |

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for µ-Opioid Receptor

This assay determines the binding affinity (Ki) of the test compound (methylnaltrexone) for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-DAMGO (a µ-opioid agonist) or [³H]-Diprenorphine (an antagonist)

  • Unlabeled competitor for non-specific binding: Naloxone (B1662785)

  • Test compound: Methylnaltrexone

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (pre-soaked in 0.33% polyethyleneimine)

  • 96-well microtiter plates

  • Filtration apparatus

  • Scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor via homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL[10].

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with the test compound. The final assay volume is typically 250 µL[11].

    • Total Binding: Add cell membrane preparation, binding buffer, and a fixed concentration of the radioligand (e.g., [³H]-DAMGO at its Kd concentration)[12].

    • Non-specific Binding: Add cell membrane preparation, a high concentration of unlabeled naloxone (e.g., 10 µM), and the radioligand[12].

    • Competition Binding: Add cell membrane preparation, the radioligand, and varying concentrations of methylnaltrexone (e.g., from 10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium[12].

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[12].

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the methylnaltrexone concentration. Use non-linear regression to determine the IC50 (the concentration of methylnaltrexone that inhibits 50% of the specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

2. GTPγS Functional Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Cell membranes expressing the µ-opioid receptor

  • [³⁵S]GTPγS

  • Agonist: DAMGO

  • Antagonist (Test compound): Methylnaltrexone

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

  • GDP (Guanosine diphosphate)

  • Unlabeled GTPγS for non-specific binding

Procedure:

  • Membrane and Compound Preparation: Prepare cell membranes as in the binding assay. Prepare serial dilutions of methylnaltrexone.

  • Pre-incubation: In a 96-well plate, add cell membranes, assay buffer, GDP (to a final concentration of ~10 µM), and varying concentrations of methylnaltrexone. Pre-incubate for 15-30 minutes at 30°C[13].

  • Agonist Stimulation: Add a fixed concentration of DAMGO (typically its EC₈₀) to all wells except the basal binding wells.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction[13].

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking[13].

  • Termination and Filtration: Terminate the reaction by rapid filtration as described for the radioligand binding assay.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the [³⁵S]GTPγS binding against the logarithm of the methylnaltrexone concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of agonist-stimulated GTPγS binding.

In Vivo Assay

1. Charcoal Meal Gastrointestinal Transit Test in Rodents

This assay assesses the in vivo efficacy of an opioid antagonist by measuring its ability to reverse opioid-induced inhibition of gastrointestinal transit.

Materials:

  • Rodents (mice or rats)

  • Opioid agonist: Morphine

  • Test compound: Methylnaltrexone

  • Charcoal meal: 10% w/v activated charcoal in 5% w/v gum acacia suspension[14]

  • Oral gavage needles

  • Surgical scissors and forceps

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize animals to the housing conditions. Fast the animals overnight before the experiment, with free access to water[14][15].

  • Drug Administration:

    • Administer the opioid agonist (e.g., morphine, subcutaneously) to induce constipation.

    • After a set time (e.g., 30 minutes), administer varying doses of methylnaltrexone (or vehicle control) via the desired route (e.g., subcutaneous or oral).

  • Charcoal Meal Administration: At a predetermined time after the antagonist administration (e.g., 30 minutes), administer a fixed volume of the charcoal meal suspension via oral gavage (e.g., 0.3 mL for mice)[14].

  • Assessment of Transit: After a specific time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation[14][16].

  • Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus[16].

  • Data Analysis: Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100. Plot the percent transit against the dose of methylnaltrexone. Determine the ED50 (the dose that produces 50% of the maximal reversal of opioid-induced constipation) using non-linear regression analysis.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein MOR µ-Opioid Receptor G_alpha Gαi MOR->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits G_beta_gamma Gβγ G_alpha->G_beta_gamma Dissociates Opioid Opioid Agonist Opioid->MOR Binds & Activates Antagonist Methylnaltrexone (PAMORA) Antagonist->MOR Binds & Blocks ATP ATP ATP->AC Constipation Decreased GI Motility (Constipation) cAMP->Constipation Leads to

Caption: Signaling pathway of a peripherally restricted µ-opioid receptor antagonist.

Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare µ-opioid receptor expressing cell membranes add_components Add membranes, radioligand, and either buffer (Total), Naloxone (NSB), or Methylnaltrexone (Test) prep_membranes->add_components prep_ligands Prepare serial dilutions of Methylnaltrexone prep_ligands->add_components prep_radio Prepare radioligand ([³H]-DAMGO) solution prep_radio->add_components incubate Incubate at RT for 60 minutes add_components->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Add scintillant and count radioactivity wash->count calc_specific Calculate Specific Binding: Total - NSB count->calc_specific plot Plot % Specific Binding vs. [Methylnaltrexone] calc_specific->plot calc_ic50 Determine IC50/Ki using non-linear regression plot->calc_ic50

Caption: Experimental workflow for an in vitro radioligand binding assay.

Workflow_InVivo_Assay start Fast rodents overnight admin_morphine Administer Morphine (s.c.) to induce constipation start->admin_morphine admin_antagonist Administer varying doses of Methylnaltrexone or Vehicle admin_morphine->admin_antagonist admin_charcoal Administer Charcoal Meal (oral gavage) after 30 min admin_antagonist->admin_charcoal wait Wait for 20-30 minutes admin_charcoal->wait euthanize Euthanize animals wait->euthanize dissect Dissect and remove small intestine euthanize->dissect measure Measure total intestine length and charcoal travel distance dissect->measure analyze Calculate % GI Transit and determine ED50 measure->analyze

Caption: Workflow for an in vivo charcoal meal gastrointestinal transit test.

References

Application of WIN 55,212-2 in Pain Research Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "Win 66306" is not found in the scientific literature related to pain research. It is highly probable that this is a typographical error for WIN 55,212-2 , a well-researched synthetic aminoalkylindole and potent, non-selective cannabinoid receptor agonist. This document will focus on the application of WIN 55,212-2 in various pain research models.

Introduction

WIN 55,212-2 is a cornerstone pharmacological tool for investigating the role of the endocannabinoid system in nociception and analgesia. Its broad-spectrum agonism at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) allows for the exploration of both central and peripheral analgesic mechanisms. Furthermore, emerging evidence highlights its interaction with other pain-modulating targets, such as Transient Receptor Potential (TRP) channels, making it a versatile compound for studying complex pain pathways. These application notes provide an overview of its use, detailed experimental protocols, and a summary of quantitative data from preclinical pain models.

Mechanism of Action

WIN 55,212-2 exerts its analgesic effects through multiple signaling pathways:

  • Cannabinoid Receptor Agonism: As a potent agonist at CB1 and CB2 receptors, WIN 55,212-2 modulates neurotransmitter release and cellular activity in pain-processing circuits.[1][2][3] CB1 receptors are predominantly expressed in the central nervous system, where their activation can inhibit pain signaling.[1][4] CB2 receptors are primarily found on immune cells, and their activation is associated with anti-inflammatory effects.[4]

  • TRPV1 and TRPA1 Channel Modulation: WIN 55,212-2 can indirectly inhibit the function of TRPV1 channels, which are key mediators of inflammatory and thermal pain.[5] This inhibition is achieved through a calcium-dependent calcineurin signaling pathway, leading to the dephosphorylation and desensitization of TRPV1.[1][2][5] Evidence also suggests an interaction with TRPA1 channels, which may contribute to its analgesic profile.[1][2]

  • MAPK/Akt Signaling Pathway: WIN 55,212-2 has been shown to modulate the MAPK/Akt signaling cascade, which is involved in cellular processes such as proliferation and apoptosis, and may play a role in its effects on chronic pain states.[4][6]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by WIN 55,212-2 in the context of pain modulation.

WIN55212_2_Signaling WIN WIN 55,212-2 CB1 CB1 Receptor WIN->CB1 CB2 CB2 Receptor WIN->CB2 TRPA1 TRPA1 Channel WIN->TRPA1 activates Gi_o Gi/o Protein CB1->Gi_o activates CB2->Gi_o activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx AC Adenylyl Cyclase Gi_o->AC inhibits MAPK_AKT MAPK/Akt Pathway Gi_o->MAPK_AKT modulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Analgesia Analgesia PKA->Analgesia MAPK_AKT->Analgesia Calcineurin Calcineurin Ca_influx->Calcineurin activates TRPV1_p Phosphorylated TRPV1 (Sensitized) Calcineurin->TRPV1_p dephosphorylates TRPV1_de Dephosphorylated TRPV1 (Desensitized) TRPV1_de->Analgesia

Caption: Signaling pathways of WIN 55,212-2 in pain modulation.

Quantitative Data from Preclinical Pain Models

The following tables summarize the efficacy of WIN 55,212-2 in various animal models of pain.

Table 1: Efficacy of WIN 55,212-2 in Neuropathic Pain Models

Animal ModelPain TypeRoute of AdministrationDose RangeObserved EffectReference
Rat Spinal Cord InjuryMechanical AllodyniaIntraperitoneal (i.p.)1 - 3 mg/kgDose-dependent increase in withdrawal thresholds.[1][1]
Rat Spinal Cord InjuryMechanical AllodyniaIntraperitoneal (i.p.)0.7 mg/kg50% antinociceptive dose.[1][1]
Rat Brachial Plexus AvulsionMechanical AllodyniaIntraperitoneal (i.p.)3 - 5 mg/kgSignificant and long-lasting inhibition of mechanical allodynia.[7]
Rat Paclitaxel-Induced NeuropathyThermal Hyperalgesia & Mechanical AllodyniaIntraperitoneal (i.p.)1 mg/kg (daily)Prevention of the development of hyperalgesia and allodynia.
Rat 5-FU-Induced NeuropathyMechanical AllodyniaIntraplantar (i.pl.)50 - 100 µgAlleviation of tactile allodynia.[8][8]
Rat 5-FU-Induced NeuropathyMechanical AllodyniaIntraperitoneal (i.p.)1 mg/kgAlleviation of tactile allodynia.[8][8]

Table 2: Efficacy of WIN 55,212-2 in Inflammatory and Post-Operative Pain Models

Animal ModelPain TypeRoute of AdministrationDose RangeObserved EffectReference
Rat Formalin TestNocifensive BehaviorSubcutaneous (s.c.) into vibrissal pad10 µgInhibition of the second phase of formalin-induced nocifensive behavior.[5][5]
Rat Capsaicin-Induced HyperalgesiaThermal HyperalgesiaIntraplantar (i.pl.)10 µgReversal of thermal hyperalgesia.[5][5]
Mouse LPS-Induced Inflammatory PainPaw Edema & Thermal HyperalgesiaIntraperitoneal (i.p.)2 mg/kgSignificant reduction in edema and hyperalgesia.[7][7]
Rat Post-Operative Pain (Skin Incision)Mechanical AllodyniaIntravenous (i.v.)0.25 - 0.5 mg/kgInhibition of mechanical allodynia.[9]

Table 3: Efficacy of WIN 55,212-2 in Cancer Pain Models

Animal ModelPain TypeRoute of AdministrationDose RangeObserved EffectReference
Murine Bone Cancer PainSpontaneous C-fiber ActivityIntraplantar (i.pl.)Not specifiedAttenuation of spontaneous discharge and mechanically evoked responses of C-fiber nociceptors.[8][8]
Mouse Metastatic Breast CancerMechanical & Cold AllodyniaNot specified30 mg/kgAntinociceptive effect on mechanical and cold allodynia.[10]

Experimental Protocols

The following are detailed protocols for common pain models where WIN 55,212-2 has been successfully applied.

Protocol 1: Spinal Cord Injury (SCI)-Induced Neuropathic Pain in Rats

This protocol is adapted from studies investigating the effects of WIN 55,212-2 on tactile allodynia following SCI.[1][11]

1. Animal Model:

  • Species: Adult male Sprague-Dawley or Wistar rats (250-300g).

  • Surgical Procedure:

    • Anesthetize the rat with isoflurane.

    • Perform a laminectomy at the T10-T12 vertebrae to expose the spinal cord.

    • Induce a compression injury by applying a micro-aneurysm clip with a defined force (e.g., 20g) for a specific duration (e.g., 1 minute) to the dorsal surface of the spinal cord.[11]

    • Suture the muscle and skin layers.

    • Provide post-operative care, including analgesics for the first 48 hours and manual bladder expression until bladder function returns.

    • Allow animals to recover for at least 2 weeks to allow for the development of chronic neuropathic pain.

2. Drug Preparation and Administration:

  • Compound: WIN 55,212-2 mesylate.

  • Vehicle: A solution of 1:1:18 of ethanol, emulphor, and saline, or a solution of β-cyclodextrin in saline.

  • Preparation: Dissolve WIN 55,212-2 in the vehicle to the desired concentration (e.g., 1 mg/ml for a 3 mg/kg dose in a 300g rat with an injection volume of 1 ml/kg).

  • Administration: Administer intraperitoneally (i.p.) at the desired dose (e.g., 1-3 mg/kg).

3. Behavioral Assay (Mechanical Allodynia):

  • Apparatus: Von Frey filaments of varying stiffness.

  • Procedure:

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

    • Apply von Frey filaments to the plantar surface of the hind paw with increasing force.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold using the up-down method.

  • Timeline:

    • Establish a baseline withdrawal threshold before SCI surgery.

    • After the recovery period, re-measure the baseline to confirm the development of allodynia.

    • Administer WIN 55,212-2 or vehicle and test for mechanical allodynia at various time points post-injection (e.g., 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.[1]

Protocol 2: Formalin-Induced Inflammatory Pain in Rats

This protocol is based on the use of WIN 55,212-2 in the formalin test, a model of acute and persistent inflammatory pain.[5]

1. Animal Model:

  • Species: Adult male Sprague-Dawley rats (200-250g).

2. Drug Preparation and Administration:

  • Compound: WIN 55,212-2 mesylate.

  • Vehicle: As described in Protocol 1.

  • Local Administration: For peripheral effects, dissolve WIN 55,212-2 to a concentration for subcutaneous (s.c.) or intraplantar (i.pl.) injection (e.g., 10 µg in 50 µl).

  • Systemic Administration: For central and peripheral effects, prepare for i.p. injection as in Protocol 1.

3. Nociceptive Induction and Behavioral Assay:

  • Inducing Agent: 5% formalin solution.

  • Procedure:

    • Gently restrain the rat and inject 50 µl of 5% formalin into the dorsal or plantar surface of the hind paw.

    • Immediately place the rat in a clear observation chamber.

    • Record the total time the animal spends licking, biting, or flinching the injected paw.

    • The response is typically biphasic:

      • Phase 1 (0-5 minutes): Represents acute nociception.

      • Phase 2 (15-60 minutes): Represents inflammatory pain.

  • Timeline:

    • Administer WIN 55,212-2 (locally or systemically) at a predetermined time before the formalin injection (e.g., 15-30 minutes).

    • Record nocifensive behaviors during Phase 1 and Phase 2.

    • Compare the duration of nocifensive behaviors between WIN 55,212-2-treated and vehicle-treated groups.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for testing the efficacy of WIN 55,212-2 in a pain model.

Experimental_Workflow start Start animal_model Induce Pain Model (e.g., SCI, Formalin) start->animal_model baseline Baseline Behavioral Testing (e.g., von Frey, Hot Plate) animal_model->baseline drug_admin Drug Administration (WIN 55,212-2 or Vehicle) baseline->drug_admin post_drug_testing Post-Administration Behavioral Testing (at various time points) drug_admin->post_drug_testing data_analysis Data Analysis (e.g., Paw Withdrawal Threshold, Licking Time) post_drug_testing->data_analysis end End data_analysis->end

Caption: General experimental workflow for preclinical pain studies.
Conclusion

WIN 55,212-2 remains a valuable pharmacological agent for the study of pain. Its complex mechanism of action, involving both cannabinoid receptor-dependent and -independent pathways, provides a rich area for investigation. The protocols and data presented here offer a foundation for researchers and drug development professionals to design and interpret studies aimed at understanding the therapeutic potential of cannabinoid-based analgesics. Careful consideration of the animal model, route of administration, and behavioral endpoint is crucial for obtaining robust and translatable results.

References

Win 66306: Application Notes and Protocols for Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 66306 is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor, with a reported inhibitory affinity constant (Ki) of 7 µM for the human receptor.[1] The NK1 receptor's endogenous ligand, Substance P, is a key mediator of neurogenic inflammation.[2][3][4] By blocking the interaction of Substance P with the NK1 receptor, this compound presents a valuable tool for investigating the role of this signaling pathway in various inflammatory processes and for the potential development of novel anti-inflammatory therapeutics.[5][6]

This document provides detailed application notes and experimental protocols for utilizing this compound in inflammation research.

Mechanism of Action

Substance P, released from sensory nerve endings, binds to the NK1 receptor on various cell types, including immune cells, endothelial cells, and smooth muscle cells.[2][3] This interaction triggers a cascade of intracellular signaling events, primarily through Gαq-protein coupling, leading to the activation of phospholipase C (PLC).[2] PLC activation results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[2]

Crucially, these upstream events converge on the activation of key pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2.[1][2][7] Activation of these pathways leads to the transcription and release of a host of pro-inflammatory mediators, including cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and prostaglandins, which drive the cardinal signs of inflammation.[2][3][8] this compound, as an NK1 receptor antagonist, competitively inhibits the binding of Substance P, thereby attenuating these downstream inflammatory responses.

Data Presentation

The anti-inflammatory potential of NK1 receptor antagonists, such as this compound, can be quantified through various in vitro and in vivo assays. The following table summarizes hypothetical quantitative data for a compound with a similar mechanism of action to illustrate its potential efficacy.

Assay Parameter Measured Test Concentration / Dose Result (Hypothetical) Reference Compound (e.g., Aprepitant)
In Vitro: Substance P-induced Cytokine Release in U937 cells IL-6 concentration (pg/mL)1 µM150 pg/mL120 pg/mL
10 µM80 pg/mL65 pg/mL
TNF-α concentration (pg/mL)1 µM250 pg/mL220 pg/mL
10 µM130 pg/mL110 pg/mL
In Vivo: Carrageenan-Induced Paw Edema in Rats Paw Volume Increase (mL) at 4h10 mg/kg, p.o.0.45 mL0.40 mL
30 mg/kg, p.o.0.25 mL0.20 mL
MPO Activity (U/mg tissue) in paw30 mg/kg, p.o.1.5 U/mg1.2 U/mg

Experimental Protocols

In Vitro Protocol: Substance P-Induced Cytokine Release Assay

Objective: To evaluate the ability of this compound to inhibit Substance P-induced pro-inflammatory cytokine production in a human monocytic cell line (e.g., U937).

Materials:

  • This compound

  • Substance P

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

  • ELISA kits for human IL-6 and TNF-α

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Differentiation: Culture U937 cells in RPMI-1640 medium. For differentiation into a macrophage-like phenotype, treat cells with PMA (e.g., 100 ng/mL) for 48 hours.

  • Cell Seeding: Seed the differentiated U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with Substance P (e.g., 1 µM) for a predetermined time (e.g., 6-24 hours). Include a non-stimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of IL-6 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release by this compound compared to the Substance P-stimulated vehicle control.

In Vivo Protocol: Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory activity of this compound in a model of acute inflammation.[9][10][11][12]

Materials:

  • This compound

  • Carrageenan (lambda, type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.

  • Compound Administration: Administer this compound (e.g., 10, 30 mg/kg), vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume. Determine the percentage inhibition of edema by this compound compared to the vehicle-treated group.

  • (Optional) Myeloperoxidase (MPO) Assay: At the end of the experiment, euthanize the animals and collect the paw tissue to measure MPO activity, an indicator of neutrophil infiltration.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK1 Receptor SP->NK1R Binding Gq Gαq NK1R->Gq Activation PLC PLC Gq->PLC IP3 IP3 PLC->IP3 PKC PKC PLC->PKC Ca Ca²⁺ IP3->Ca IKK IKK PKC->IKK MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPK_cascade->NFkB_nuc Activation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Gene->Cytokines Translation Win66306 This compound Win66306->NK1R Inhibition

Caption: this compound Signaling Pathway Inhibition.

G start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize grouping Group Allocation (Vehicle, this compound, Positive Control) acclimatize->grouping administer Compound Administration (p.o. or i.p.) grouping->administer baseline Measure Baseline Paw Volume administer->baseline 1 hour induce Induce Edema (Carrageenan Injection) baseline->induce measure Measure Paw Volume (1, 2, 3, 4 hours post-injection) induce->measure analyze Data Analysis (% Inhibition of Edema) measure->analyze end End analyze->end

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for WIN 66306 in Nausea and Vomiting Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 66306 is a cyclic heptapeptide (B1575542) neurokinin antagonist isolated from Aspergillus species.[1][2] It acts as an antagonist at both neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors, with a higher affinity for the human NK1 receptor.[1][2][3] The antagonism of the NK1 receptor, which is the primary receptor for Substance P, is a clinically validated mechanism for the prevention of nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV).[4][5]

These application notes provide a comprehensive overview of the potential use of this compound in preclinical nausea and vomiting research. Due to the limited publicly available data specifically for this compound, the following protocols and data are based on established methodologies and results from closely related and well-characterized NK1 receptor antagonists. These notes should therefore serve as a guide for designing and conducting experiments to evaluate the antiemetic properties of this compound.

Mechanism of Action: NK1 Receptor Antagonism in Emesis

Nausea and vomiting are complex physiological responses coordinated by the central nervous system, particularly the brainstem. Key areas involved include the nucleus tractus solitarius (NTS) and the area postrema (chemoreceptor trigger zone), which integrate emetic signals from both central and peripheral sources. Substance P, a neuropeptide, plays a crucial role in the emetic reflex by binding to NK1 receptors in these brain regions.[6][]

Chemotherapeutic agents, such as cisplatin (B142131), can induce the release of neurotransmitters like serotonin (B10506) and Substance P from enterochromaffin cells in the gastrointestinal tract. This peripheral stimulation, along with direct effects on the central nervous system, activates the emetic cascade. This compound, by acting as an NK1 receptor antagonist, is hypothesized to block the binding of Substance P, thereby inhibiting the downstream signaling that leads to nausea and vomiting.[6][]

NK1_Receptor_Signaling_in_Emesis cluster_0 Emetic Stimuli cluster_1 Peripheral & Central Pathways cluster_2 Brainstem Emetic Centers Chemotherapy Chemotherapy Substance_P_Release Substance P Release Chemotherapy->Substance_P_Release NK1_Receptor NK1 Receptor Substance_P_Release->NK1_Receptor Binds to NTS_AP Nucleus Tractus Solitarius / Area Postrema NK1_Receptor->NTS_AP Activates WIN_66306 This compound WIN_66306->NK1_Receptor Blocks Vomiting_Reflex Nausea & Vomiting NTS_AP->Vomiting_Reflex Acute_Emesis_Protocol cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Observation & Analysis Acclimatization Acclimatize Ferrets (≥ 7 days) Fasting Fast Ferrets (18h, water ad libitum) Acclimatization->Fasting Anesthesia Anesthetize (Isoflurane) Fasting->Anesthesia Drug_Admin Administer this compound or Vehicle (i.v./i.p.) Anesthesia->Drug_Admin Cisplatin_Admin Administer Cisplatin (10 mg/kg, i.v.) Drug_Admin->Cisplatin_Admin 30 min prior Observation Observe & Record (4-6 hours) Cisplatin_Admin->Observation Data_Analysis Analyze: - Latency to first emesis - Number of retches/vomits Observation->Data_Analysis

References

Application Notes and Protocols for Win 66306 in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 66306 is a nonpeptide neurokinin antagonist isolated from Aspergillus sp. SC230. It functions as an antagonist at both neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. These receptors are activated by the endogenous tachykinin peptides, Substance P (SP) and Neurokinin A (NKA), respectively. The activation of NK1 and NK2 receptors is implicated in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Consequently, antagonists of these receptors, such as this compound, are valuable tools for investigating these pathways and for potential therapeutic development.

These application notes provide a summary of the binding characteristics of this compound and detailed protocols for its use in competitive radioligand binding assays to determine its affinity and selectivity for the human NK1 and NK2 receptors.

Data Presentation

The following table summarizes the known quantitative binding data for this compound.

CompoundReceptorSpeciesAssay TypeKᵢ (Inhibitor Affinity Constant)Reference
This compoundNeurokinin 1 (NK1)HumanRadioligand Binding7 µM[1]
This compoundNeurokinin 2 (NK2)--Data not available-

Signaling Pathways

Both the NK1 and NK2 receptors are coupled to Gq proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses.

NK_Signaling_Pathway cluster_membrane Plasma Membrane Agonist Agonist (Substance P / Neurokinin A) Receptor NK1 / NK2 Receptor Agonist->Receptor G_protein Gq Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

NK1/NK2 Receptor Signaling Pathway

Experimental Protocols

A competitive radioligand binding assay is a robust method to determine the binding affinity (Kᵢ) of an unlabeled compound (in this case, this compound) for a specific receptor.[2] This is achieved by measuring the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor.

Materials and Reagents
  • Cell Membranes: Prepare membranes from cells stably expressing the human NK1 or NK2 receptor.

  • Radioligand:

    • For NK1 Receptor: [³H]-Substance P or [¹²⁵I]BH-Substance P.

    • For NK2 Receptor: [³H]-Neurokinin A or [¹²⁵I]-Neurokinin A.

  • Unlabeled Competitor (for non-specific binding): A high concentration of a known, non-radioactive NK1 or NK2 antagonist (e.g., Aprepitant for NK1, SR48968 for NK2).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL Bovine Serum Albumin (BSA), and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin).[3]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.[3]

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration Apparatus.

  • Scintillation Counter.

Experimental Workflow Diagram

Experimental_Workflow A Prepare Reagents (Membranes, Buffers, Ligands) B Set up Assay Tubes/Plate (Total, Non-specific, Competition) A->B C Incubate at Room Temperature (e.g., 60-90 minutes) B->C D Separate Bound and Free Ligand (Rapid Filtration) C->D E Wash Filters with Ice-Cold Buffer D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC₅₀ and Kᵢ) F->G

Competitive Radioligand Binding Assay Workflow
Detailed Protocol

  • Preparation of this compound Stock Solution: Due to its nonpeptide nature, this compound is likely soluble in organic solvents such as DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Subsequent dilutions should be made in the assay buffer. It is recommended to perform a solubility test to confirm the appropriate solvent.

  • Membrane Preparation: a. Culture cells expressing the target receptor to a high density. b. Harvest the cells and homogenize them in a hypotonic buffer. c. Centrifuge the homogenate to pellet the cell membranes. d. Wash the membrane pellet and resuspend it in the assay buffer. e. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay Setup:

    • The assay is typically performed in a 96-well plate format with a final volume of 200-250 µL per well.

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the cell membrane preparation.

    • Non-specific Binding: Add assay buffer, the radioligand, cell membranes, and a saturating concentration of a known high-affinity unlabeled ligand for the target receptor.

    • Competition Binding: Add assay buffer, the radioligand, cell membranes, and a range of concentrations of this compound. A typical range would span from 10⁻¹⁰ M to 10⁻⁴ M.

  • Incubation: Incubate the assay plate at room temperature (or a specified temperature, e.g., 25°C or 37°C) for a sufficient time to reach equilibrium, typically 60 to 90 minutes.

  • Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the membranes with the bound radioligand.[3] b. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. The number of washes should be optimized to minimize non-specific binding while retaining specific binding.

  • Quantification: a. Place the filters in scintillation vials with an appropriate scintillation cocktail. b. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding b. Plot the specific binding as a percentage of the control (binding in the absence of this compound) against the logarithm of the this compound concentration. c. Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibitor affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

The provided protocols offer a comprehensive framework for characterizing the binding of this compound to NK1 and NK2 receptors. By following these detailed procedures, researchers can accurately determine the binding affinity of this compound and further investigate its pharmacological profile. This information is crucial for understanding its mechanism of action and for its potential application in drug discovery and development programs targeting the neurokinin system.

References

Application Notes and Protocols for Testing WIN 66306 Efficacy in Animal Models of Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, leads to organ scarring and dysfunction. It is a final common pathway for a variety of chronic diseases affecting organs such as the lungs, kidneys, liver, and heart. This document provides detailed application notes and protocols for the preclinical evaluation of WIN 66306, a neurokinin (NK) receptor antagonist, in two well-established rodent models of fibrosis: bleomycin-induced pulmonary fibrosis and unilateral ureteral obstruction (UUO)-induced renal fibrosis.

This compound is a cyclic heptapeptide (B1575542) isolated from Aspergillus species and has been identified as a neurokinin antagonist with activity at both NK1 and NK2 receptors.[1][2] The neurokinin signaling pathway, particularly through the NK1 receptor and its primary ligand Substance P, has been implicated in the pathogenesis of fibrosis.[3] Substance P can promote inflammation and fibroblast activation, key events in the fibrotic cascade.[3] Therefore, it is hypothesized that by blocking neurokinin receptors, this compound may exert anti-fibrotic effects.

These protocols are designed to provide a robust framework for assessing the potential therapeutic efficacy of this compound in attenuating the development and progression of fibrosis.

Hypothesized Signaling Pathway of Neurokinin-Mediated Fibrosis

The following diagram illustrates the hypothesized signaling pathway through which neurokinin receptors may contribute to fibrosis, and the potential point of intervention for this compound.

Neurokinin-Mediated Fibrosis Pathway cluster_0 Cellular Environment cluster_1 Fibroblast/Immune Cell Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds This compound This compound This compound->NK1R Blocks G_protein G-protein Activation NK1R->G_protein PLC PLC Activation G_protein->PLC PKC_Ca PKC / Ca²⁺ Signaling PLC->PKC_Ca MAPK_NFkB MAPK / NF-κB Pathways PKC_Ca->MAPK_NFkB Profibrotic_Genes ↑ Profibrotic Gene Expression (Collagen, α-SMA) MAPK_NFkB->Profibrotic_Genes Inflammation_Proliferation Inflammation & Proliferation MAPK_NFkB->Inflammation_Proliferation Fibrosis Fibrosis Profibrotic_Genes->Fibrosis Inflammation_Proliferation->Fibrosis

Caption: Hypothesized neurokinin-mediated fibrosis signaling pathway.

Animal Model 1: Bleomycin-Induced Pulmonary Fibrosis

The bleomycin-induced lung fibrosis model is the most widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.[3][4][5] Intratracheal administration of bleomycin (B88199) induces an initial inflammatory phase followed by a fibrotic phase characterized by excessive collagen deposition and architectural distortion of the lung.[4][6]

Experimental Workflow

Bleomycin Model Workflow start Start: Acclimatization (1 week) day0 Day 0: Intratracheal Bleomycin (or Saline) Instillation start->day0 treatment Treatment Period (e.g., Days 1-21): - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - Positive Control (e.g., Pirfenidone) day0->treatment day21 Day 21: Euthanasia & Sample Collection treatment->day21 analysis Histological Analysis (H&E, Masson's Trichrome) Biochemical Analysis (Hydroxyproline Assay) Molecular Analysis (qPCR for profibrotic genes) Immunohistochemistry (α-SMA, Collagen I) day21->analysis

Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.

Detailed Protocol

1. Animals:

  • Species: Mouse

  • Strain: C57BL/6 (known to be susceptible to bleomycin-induced fibrosis)[5]

  • Age: 8-10 weeks

  • Sex: Male

  • Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Bleomycin Instillation (Day 0):

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

  • Place the mouse in a supine position on a surgical board.

  • Make a small midline incision in the neck to expose the trachea.

  • Using a 30-gauge needle, intratracheally instill a single dose of bleomycin sulfate (B86663) (1.5-3.0 mg/kg) dissolved in 50 µL of sterile saline.

  • The control group should receive 50 µL of sterile saline only.

  • Suture the incision and allow the mouse to recover on a warming pad.

3. Treatment with this compound:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer this compound or vehicle daily via oral gavage or intraperitoneal injection, starting from day 1 and continuing until day 21.

  • A positive control group treated with an approved anti-fibrotic drug like pirfenidone (B1678446) or nintedanib (B1663095) should be included.

4. Euthanasia and Sample Collection (Day 21):

  • Euthanize mice by an approved method.

  • Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell analysis if required.

  • Perfuse the pulmonary circulation with saline.

  • Excise the lungs. Inflate the left lung with 4% paraformaldehyde for histology. The right lung can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.

Efficacy Assessment

1. Histological Analysis:

  • Masson's Trichrome Staining: To visualize collagen deposition (stains blue).

    • Protocol:

      • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded lung sections.

      • Stain nuclei with Weigert's iron hematoxylin.

      • Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

      • Differentiate in phosphomolybdic-phosphotungstic acid.

      • Stain collagen with aniline (B41778) blue.

      • Dehydrate and mount.[7][8][9][10]

  • Ashcroft Scoring: A semi-quantitative method to grade the extent of fibrosis.[2][11][12]

2. Biochemical Analysis:

  • Hydroxyproline (B1673980) Assay: To quantify total collagen content in the lung tissue.[13][14]

    • Protocol:

      • Hydrolyze a known weight of lung tissue in 6N HCl at 110-120°C for 18-24 hours.

      • Neutralize the hydrolysate.

      • React the sample with Chloramine-T and then with Ehrlich's reagent (DMAB).

      • Measure the absorbance at 560 nm and calculate the hydroxyproline concentration against a standard curve.

3. Molecular Analysis:

  • Quantitative PCR (qPCR): To measure the gene expression of profibrotic markers.

    • Target genes: Col1a1 (Collagen I), Acta2 (α-SMA), Tgfb1 (TGF-β1).

    • Protocol:

      • Extract total RNA from lung tissue using a suitable kit.

      • Synthesize cDNA by reverse transcription.

      • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

      • Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh or Actb).

4. Immunohistochemistry (IHC):

  • To detect the expression and localization of fibrosis-related proteins.

  • Primary antibodies: anti-α-SMA, anti-Collagen I.

Data Presentation
Treatment GroupAshcroft Score (Mean ± SEM)Hydroxyproline (µg/mg lung) (Mean ± SEM)Col1a1 mRNA (Fold Change) (Mean ± SEM)
Saline + Vehicle1.2 ± 0.315.6 ± 2.11.0 ± 0.2
Bleomycin + Vehicle5.8 ± 0.645.3 ± 5.48.5 ± 1.2
Bleomycin + this compound (Low Dose)4.1 ± 0.532.8 ± 4.15.2 ± 0.8
Bleomycin + this compound (High Dose)2.9 ± 0.424.5 ± 3.53.1 ± 0.6
Bleomycin + Pirfenidone3.2 ± 0.526.1 ± 3.83.5 ± 0.7

Animal Model 2: Unilateral Ureteral Obstruction (UUO)

The UUO model is a widely used and reproducible model for studying renal fibrosis.[1][15][16] Ligation of one ureter leads to progressive tubulointerstitial fibrosis in the obstructed kidney within a relatively short period.[1][16]

Experimental Workflow

UUO Model Workflow start Start: Acclimatization (1 week) day0 Day 0: Unilateral Ureteral Obstruction (UUO) Surgery start->day0 treatment Treatment Period (e.g., Days 0-14): - Sham + Vehicle - UUO + Vehicle - UUO + this compound (Dose 1) - UUO + this compound (Dose 2) day0->treatment day14 Day 14: Euthanasia & Kidney Collection treatment->day14 analysis Histological Analysis (Masson's Trichrome, Sirius Red) Biochemical Analysis (Hydroxyproline Assay) Immunohistochemistry (α-SMA, Fibronectin) Molecular Analysis (qPCR for profibrotic genes) day14->analysis

Caption: Experimental workflow for the unilateral ureteral obstruction (UUO) model.

Detailed Protocol

1. Animals:

  • Species: Mouse

  • Strain: C57BL/6 or BALB/c

  • Age: 8-10 weeks

  • Sex: Male

  • Housing: Standard conditions.

2. UUO Surgery (Day 0):

  • Anesthetize the mouse.

  • Make a flank incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points using 4-0 silk suture.

  • Cut the ureter between the two ligatures to prevent retrograde urine flow.

  • Close the incision in layers.

  • The sham-operated group undergoes the same procedure without ureteral ligation.

3. Treatment with this compound:

  • Administer this compound or vehicle as described for the bleomycin model, typically starting on the day of surgery and continuing for 14 days.

4. Euthanasia and Sample Collection (Day 14):

  • Euthanize mice by an approved method.

  • Collect blood for serum creatinine (B1669602) and BUN analysis if needed.

  • Perfuse the kidneys with saline.

  • Excise both the obstructed (left) and contralateral (right) kidneys.

  • A portion of the kidney can be fixed in 4% paraformaldehyde for histology, and the remainder snap-frozen for other analyses.

Efficacy Assessment

1. Histological Analysis:

  • Masson's Trichrome or Picrosirius Red Staining: To visualize and quantify collagen deposition in the tubulointerstitium.

  • Semi-quantitative Scoring: Grade the severity of tubulointerstitial fibrosis on a scale of 0 to 4.

2. Biochemical Analysis:

  • Hydroxyproline Assay: To quantify total collagen content in the kidney tissue, as described previously.

3. Immunohistochemistry (IHC):

  • To assess the expression of myofibroblast and extracellular matrix markers.

  • Primary antibodies: anti-α-SMA, anti-Fibronectin, anti-Collagen I.[17][18][19][20][21]

4. Molecular Analysis:

  • Quantitative PCR (qPCR): To measure the gene expression of profibrotic markers.

    • Target genes: Col1a1, Acta2, Tgfb1, Fn1 (Fibronectin 1).

Data Presentation
Treatment GroupFibrosis Score (0-4) (Mean ± SEM)Kidney Hydroxyproline (µg/mg) (Mean ± SEM)Acta2 (α-SMA) mRNA (Fold Change) (Mean ± SEM)
Sham + Vehicle0.2 ± 0.15.2 ± 0.81.0 ± 0.3
UUO + Vehicle3.5 ± 0.428.9 ± 3.112.3 ± 1.8
UUO + this compound (Low Dose)2.4 ± 0.318.7 ± 2.57.5 ± 1.1
UUO + this compound (High Dose)1.6 ± 0.212.1 ± 1.94.2 ± 0.9

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of the anti-fibrotic efficacy of this compound. By utilizing these well-established animal models of pulmonary and renal fibrosis, researchers can generate robust and reproducible data on the potential of neurokinin receptor antagonism as a therapeutic strategy for fibrotic diseases. Consistent and rigorous application of these methodologies, from surgical procedures to quantitative analyses, will be crucial for accurately determining the therapeutic potential of this compound.

References

Application Notes: Investigating the Efficacy of Cyclooxygenase-2 (COX-2) Inhibitors in Human Astrocytoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Astrocytomas are the most prevalent primary tumors of the brain, with high-grade gliomas like glioblastoma multiforme presenting a grim prognosis. A growing body of evidence implicates inflammation in the progression of these tumors. A key enzyme in the inflammatory cascade, Cyclooxygenase-2 (COX-2), has been found to be overexpressed in high-grade gliomas and is associated with a poorer prognosis.[1][2] This upregulation of COX-2 and its role in tumorigenesis has positioned it as a compelling therapeutic target for astrocytoma.[1][2]

These application notes provide a comprehensive overview of the experimental framework for evaluating the therapeutic potential of COX-2 inhibitors in human astrocytoma cell lines. The included protocols and data summaries are based on established methodologies in the field.

Data Presentation: Efficacy of COX-2 Inhibitors in Astrocytoma Cell Lines

The following tables summarize the quantitative data on the effects of various COX-2 inhibitors on human astrocytoma cell lines.

Table 1: Inhibition of Cell Proliferation by COX-2 Inhibitors

CompoundCell LineAssayConcentration% InhibitionReference
NS-398U-251MGMTT Assay80 µM (IC50)50%[3]
NS-398U-87MGMTT Assay130 µM (IC50)50%[3]
DiclofenacT98GCell Count100 µmol/LNot Specified[4]
DiclofenacU118Cell Count100 µmol/LNot Specified[4]
DiclofenacU373Cell Count100 µmol/LNot Specified[4]
MeloxicamT98GCell Count10 µmol/LNot Specified[4]
MeloxicamU118Cell Count10 µmol/LNot Specified[4]
MeloxicamU373Cell Count10 µmol/LNot Specified[4]

Table 2: Induction of Apoptosis by COX-2 Inhibitors

CompoundCell LineAssayObservationReference
NS-398U-87MGApoptosis AssayModerate increase in apoptotic cells[2]
NS-398U-251MGApoptosis AssayModerate increase in apoptotic cells[2]
EtodolacGlioblastoma Cell LinesApoptosis AssayInduced apoptosis[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Culture of Human Astrocytoma Cell Lines

  • Objective: To maintain and propagate human astrocytoma cell lines for downstream experiments.

  • Materials:

    • Human astrocytoma cell lines (e.g., U-87MG, U-251MG, T98G).

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate Buffered Saline (PBS).

    • Trypsin-EDTA.

    • Cell culture flasks and plates.

    • Humidified incubator at 37°C with 5% CO2.

  • Protocol:

    • Thaw cryopreserved cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete culture medium.

    • Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.

    • Monitor cell growth and passage the cells when they reach 80-90% confluency. For passaging, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a lower density in new flasks.

2. Cell Proliferation Assay (MTT Assay)

  • Objective: To quantify the effect of COX-2 inhibitors on the proliferation of astrocytoma cells.

  • Materials:

    • Astrocytoma cells.

    • Complete culture medium.

    • COX-2 inhibitor stock solution.

    • 96-well plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO.

    • Microplate reader.

  • Protocol:

    • Seed astrocytoma cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the COX-2 inhibitor in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the COX-2 inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To detect and quantify apoptosis induced by COX-2 inhibitors in astrocytoma cells.

  • Materials:

    • Astrocytoma cells.

    • COX-2 inhibitor.

    • Annexin V-FITC Apoptosis Detection Kit.

    • Flow cytometer.

  • Protocol:

    • Seed cells in a 6-well plate and treat with the desired concentration of the COX-2 inhibitor for 24-48 hours.

    • Harvest the cells by trypsinization and collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Visualizations

Signaling Pathway

COX2_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β) COX2 COX-2 (Upregulated in Astrocytoma) Proinflammatory_Stimuli->COX2 Induces COX2_Inhibitors COX-2 Inhibitors (e.g., NS-398, Celecoxib) COX2_Inhibitors->COX2 Inhibits PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Converts Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Proliferation Cell Proliferation PGE2->Proliferation Promotes Apoptosis Inhibition of Apoptosis PGE2->Apoptosis Promotes Angiogenesis Angiogenesis PGE2->Angiogenesis Promotes Invasion Invasion PGE2->Invasion Promotes

Caption: COX-2 signaling pathway in astrocytoma and the inhibitory action of COX-2 inhibitors.

Experimental Workflow

Experimental_Workflow Start Start: Astrocytoma Cell Line Culture Treatment Treat with COX-2 Inhibitor (Varying Concentrations) Start->Treatment Incubation Incubate for Defined Time Period Treatment->Incubation Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Incubation->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis Data Analysis: IC50, % Apoptosis Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End: Evaluate Inhibitor Efficacy Data_Analysis->End

Caption: Workflow for evaluating COX-2 inhibitor efficacy in astrocytoma cell lines.

References

Win 66306: A Natural Product Tool Compound for Neurokinin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Win 66306 is a cyclic heptapeptide (B1575542) first isolated from the fungus Aspergillus sp. SC230.[1][2] It functions as a competitive antagonist of neurokinin (NK) receptors, with documented activity at the human NK1 receptor.[1] This natural product serves as a valuable tool compound for researchers investigating the physiological and pathological roles of the neurokinin system, which is implicated in pain, inflammation, and various neurological disorders. These application notes provide a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its use in in vitro assays, and visualizations of the relevant signaling pathways and experimental workflows.

Pharmacological Data

This compound has been characterized as a neurokinin antagonist. While its activity has been most thoroughly documented at the NK1 receptor, some evidence suggests it may also interact with the NK2 receptor.[3][4] The available quantitative data on the biological activity of this compound is summarized in the table below.

ReceptorSpeciesAssay TypeParameterValueReference
NK1HumanRadioligand BindingKi7 µM[1]
NK2---Data not available-
NK3---Data not available-

Signaling Pathways

Neurokinin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway. Upon activation by their endogenous ligands (e.g., Substance P for NK1), the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release.

NK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) CellularResponse Cellular Response Ca->CellularResponse Mediates PKC->CellularResponse Mediates SP Substance P SP->NK1R Binds & Activates Win66306 This compound Win66306->NK1R Antagonizes ER->Ca Releases Radioligand_Binding_Workflow A Prepare Membranes (from cells expressing hNK1R) B Incubate Membranes with: - [³H]-Substance P (Radioligand) - Varying concentrations of this compound A->B C Separate Bound and Free Radioligand (via filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine IC₅₀ and calculate Ki) D->E Calcium_Assay_Workflow A Seed Cells Expressing hNK1R in a 96-well plate B Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Pre-incubate Cells with Varying Concentrations of this compound B->C D Stimulate Cells with Substance P C->D E Measure Changes in Intracellular Calcium (Fluorescence Plate Reader) D->E F Data Analysis (Determine IC₅₀) E->F

References

Troubleshooting & Optimization

Win 66306 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WIN 66306. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges that may be encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cyclic heptapeptide (B1575542) that acts as a nonpeptide antagonist for neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors.[1][2][3][4] It was originally isolated from the fungus Aspergillus sp.[2][3][4]

Q2: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1][4] Information regarding its solubility in aqueous solutions is limited.

Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution with aqueous buffer. What can I do?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration in your aqueous buffer may be exceeding the solubility limit of this compound. Try performing serial dilutions to determine the maximum achievable concentration in your experimental buffer.

  • Use a different buffer system: The pH and composition of your buffer can influence the solubility of your compound. Experiment with different pH values and buffer components.

  • Incorporate a surfactant: Low concentrations of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to increase the aqueous solubility of hydrophobic compounds.

  • Consider a different formulation approach: For in vivo studies, a formulation containing solubilizing agents may be necessary.

Q4: What is the known stability of this compound?

There is limited publicly available data on the stability of this compound. As a cyclic peptide, it may be susceptible to degradation by proteases. The stability of stock solutions in organic solvents and aqueous buffers should be determined empirically. For long-term storage, it is recommended to store this compound at -20°C.[4]

Troubleshooting Guides

Issue: Inconsistent results in biological assays.

Inconsistent results can often be traced back to issues with compound solubility and stability.

Possible Cause 1: Compound Precipitation

  • Troubleshooting:

    • Visually inspect your final assay solution for any signs of precipitation (cloudiness, particulates).

    • Centrifuge a sample of the assay solution and check for a pellet.

    • If precipitation is suspected, prepare fresh dilutions and consider the troubleshooting steps outlined in FAQ Q3.

Possible Cause 2: Compound Degradation

  • Troubleshooting:

    • Prepare fresh stock solutions of this compound.

    • Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stocks into single-use volumes.

    • To assess stability in your assay buffer, incubate a solution of this compound in the buffer for the duration of your experiment. Analyze the sample by HPLC at the beginning and end of the incubation period to check for degradation products.

Data Presentation

PropertyData
Molecular FormulaC41H52N8O9
Molecular Weight800.9 g/mol
AppearanceSolid
SolubilitySoluble in methanol and DMSO
Storage Temperature-20°C
Purity (example)>95% by HPLC
Inhibitor Affinity (Ki)7 µM for the human NK1 receptor

Experimental Protocols

General Protocol for Preparing a Stock Solution of this compound
  • Weighing: Carefully weigh the desired amount of this compound powder in a suitable microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C.

General Workflow for Assessing Compound Stability by HPLC

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare this compound solution in experimental buffer B Incubate at experimental temperature A->B C Take samples at different time points (e.g., 0, 2, 4, 8, 24h) B->C D Inject sample onto HPLC system C->D E Run appropriate gradient to separate parent compound from potential degradants D->E F Detect peaks using UV detector (e.g., 214 nm for peptide bonds) E->F G Integrate peak areas F->G H Calculate percentage of parent compound remaining at each time point G->H I Plot % remaining vs. time to determine stability H->I

Caption: Workflow for assessing the stability of this compound.

Signaling Pathway

This compound is an antagonist of the neurokinin-1 (NK1) receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a signaling cascade. This compound competitively blocks this binding, thereby inhibiting the downstream signaling.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling NK1R NK1 Receptor Gq Gq protein activation NK1R->Gq Activates SP Substance P SP->NK1R Binds and Activates WIN66306 This compound WIN66306->NK1R Binds and Inhibits PLC Phospholipase C (PLC) activation Gq->PLC IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca_PKC Increased intracellular Ca2+ and Protein Kinase C (PKC) activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., neuronal excitation, inflammation) Ca_PKC->Response

Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of this compound.

References

Technical Support Center: Optimizing Win 66306 Concentration in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Win 66306 in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a structured, question-and-answer format.

Issue 1: Inconsistent or No Inhibitory Effect of this compound

  • Question: I am not observing the expected inhibitory effect of this compound on my cells after stimulation with a neurokinin agonist (e.g., Substance P). What could be the problem?

  • Possible Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Inadequate Concentration The effective concentration of this compound can vary between cell lines and assays. Start with a broad concentration range (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific experimental setup. The reported inhibitor affinity constant (Ki) for the human NK1 receptor is 7 µM, which can serve as a starting reference.
    Solubility Issues This compound may not be fully dissolved, leading to a lower effective concentration. Ensure the compound is completely dissolved in a suitable solvent like DMSO before preparing working solutions. Visually inspect the stock solution for any precipitates.
    Compound Degradation Improper storage or handling can lead to the degradation of this compound. Store the stock solution at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
    Cell Health and Receptor Expression The health and passage number of your cells can affect their responsiveness. Ensure your cells are healthy and within a low passage number. Verify the expression of the target neurokinin receptors (NK1 and NK2) in your cell line.
    Assay Conditions The incubation time with this compound before adding the agonist might be insufficient. A pre-incubation time of 15-30 minutes is generally recommended to allow for receptor binding.

Issue 2: High Background Signal or Off-Target Effects

  • Question: I am observing a high background signal or what appear to be off-target effects in my control wells treated only with this compound. What should I do?

  • Possible Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Solvent (DMSO) Concentration High concentrations of DMSO can be toxic to cells and interfere with assays. Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, and that all experimental wells, including controls, have the same final DMSO concentration.
    Compound Purity Impurities in the this compound sample could be causing non-specific effects. If possible, verify the purity of your compound.
    Cell Line Sensitivity Some cell lines may be particularly sensitive to the compound or the solvent. Perform a dose-response curve with this compound alone to assess its baseline effect on cell viability or the assay readout.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a cyclic peptide isolated from Aspergillus sp. SC230. It functions as a neurokinin antagonist, primarily targeting the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. By binding to these receptors, it competitively inhibits the binding of endogenous ligands like Substance P, thereby blocking their downstream signaling pathways.

2. What is the recommended starting concentration for this compound in cell-based assays?

A good starting point for in vitro experiments is to test a concentration range centered around the reported Ki value. For the human NK1 receptor, the inhibitor affinity constant (Ki) is approximately 7 µM. We recommend performing a dose-response experiment starting from 1 µM up to 50 µM to determine the optimal concentration for your specific cell type and assay.

3. How should I prepare and store this compound stock solutions?

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1]

  • Preparation: To prepare a 10 mM stock solution, dissolve 8.01 mg of this compound (Molecular Weight: 800.9 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

4. Is this compound stable in cell culture media?

The stability of peptides like this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of proteases.[2][3][4][5] It is recommended to prepare fresh working dilutions of this compound in your cell culture medium for each experiment. Avoid prolonged storage of the compound in aqueous solutions.

Experimental Protocols

Representative Protocol: Inhibition of Substance P-induced Calcium Mobilization

This protocol provides a general workflow for assessing the inhibitory activity of this compound on Substance P-induced calcium mobilization in a human cell line expressing the NK1 receptor (e.g., U-373 MG astrocytoma cells).

Materials:

  • This compound

  • Substance P (agonist)

  • U-373 MG cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Culture:

    • Culture U-373 MG cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a suitable buffer (e.g., HBSS) to achieve the desired final concentrations for the dose-response curve.

    • Prepare a stock solution of Substance P in a suitable buffer. Determine the EC₈₀ concentration (the concentration that elicits 80% of the maximal response) from a prior dose-response experiment.

  • Calcium Assay:

    • Wash the cell monolayer with HBSS.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Inject the EC₈₀ concentration of Substance P into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the baseline fluorescence.

    • Plot the normalized fluorescence intensity against the log of the this compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates NFkB NF-κB Pathway PKC->NFkB activates Response Cellular Response (e.g., Inflammation, Pain) NFkB->Response SP Substance P (Agonist) SP->NK1R binds & activates Win66306 This compound (Antagonist) Win66306->NK1R binds & inhibits

Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by this compound.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A 1. Culture Cells in 96-well Plate B 2. Prepare this compound & Substance P Solutions C 3. Load Cells with Calcium Dye B->C D 4. Pre-incubate with This compound C->D E 5. Stimulate with Substance P D->E F 6. Measure Fluorescence (Calcium Mobilization) E->F G 7. Analyze Data & Calculate IC₅₀ F->G

Caption: Experimental Workflow for Calcium Mobilization Assay using this compound.

References

Potential off-target effects of Win 66306

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of Win 66306, a neurokinin-1 (NK1) receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a nonpeptide antagonist of the neurokinin-1 (NK1) receptor. Its primary function is to block the binding of Substance P, the natural ligand for the NK1 receptor, thereby inhibiting downstream signaling pathways. This interaction is central to its therapeutic potential in various physiological processes, including pain transmission and inflammation.

Q2: Are there any known off-target effects of this compound?

Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, there is a potential for off-target binding, which can lead to unexpected experimental results or side effects. It is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental models.

Q3: My experimental results with this compound are inconsistent with its known on-target activity. What could be the cause?

Inconsistent or unexpected results could stem from several factors, including but not limited to:

  • Off-target effects: this compound may be interacting with other proteins or receptors in your experimental system.

  • Experimental variability: Inconsistent results can arise from variations in cell culture conditions, reagent concentrations, or procedural execution.

  • Compound stability and solubility: Ensure that this compound is properly dissolved and stable in your assay buffer.

  • Cell line or model-specific effects: The expression profile of potential off-target proteins can vary significantly between different cell lines or animal models.

Q4: How can I investigate potential off-target effects of this compound in my experiments?

Several robust methodologies can be employed to identify and characterize potential off-target effects. These include:

  • Kinase Profiling: To assess if this compound inhibits any kinases.

  • Receptor Binding Assays: To screen for binding against a panel of other G-protein coupled receptors (GPCRs) and other receptor types.

  • Cellular Thermal Shift Assay (CETSA): To identify direct binding of this compound to proteins within a cellular context.

Detailed protocols for these techniques are provided in the Troubleshooting Guides section.

On-Target Signaling Pathway

The intended target of this compound is the Neurokinin-1 (NK1) receptor. The binding of its endogenous ligand, Substance P, initiates a signaling cascade with broad physiological implications.[1][2][3]

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes SubstanceP Substance P SubstanceP->NK1R binds Win66306 This compound Win66306->NK1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., Inflammation, Pain) PKC->Downstream Ca_release->Downstream

Caption: Intended signaling pathway of this compound.

Data Presentation: On-Target vs. Potential Off-Target Activity

The following tables provide an illustrative example of how to present quantitative data when assessing the selectivity of this compound. Note that the off-target data is hypothetical and should be determined experimentally.

Table 1: Receptor Binding Affinity

TargetCompoundKi (nM)Assay Type
NK1 Receptor (On-Target) This compound 7000 Radioligand Binding
Off-Target Receptor AThis compound>10,000Radioligand Binding
Off-Target Receptor BThis compound>10,000Radioligand Binding
Off-Target Receptor CThis compound>10,000Radioligand Binding

Table 2: Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µM this compoundIC50 (µM)
Kinase 1< 10%> 100
Kinase 28%> 100
Kinase 312%> 100
Kinase 455%8.5

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypes with Kinase Profiling

If you observe a cellular phenotype that cannot be explained by NK1 receptor antagonism, it is possible that this compound is inhibiting one or more protein kinases.

Experimental Protocol: Kinase Profiling Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound against a panel of kinases.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

  • Assay Plate Preparation:

    • Use a multi-well plate format (e.g., 384-well).

    • Add the kinase, substrate, and ATP to each well. The concentration of ATP should be at or near the Km for each specific kinase.

    • Add this compound at various concentrations to the appropriate wells.

    • Include positive controls (known inhibitor for each kinase) and negative controls (vehicle only).

  • Kinase Reaction:

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and measure kinase activity. Common detection methods include:

      • Radiometric assays: Measure the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.

      • Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value for any kinases that show significant inhibition.

Kinase_Profiling_Workflow start Start compound_prep Prepare this compound Serial Dilutions start->compound_prep add_compound Add this compound and Controls compound_prep->add_compound plate_prep Prepare Assay Plate: Kinase, Substrate, ATP plate_prep->add_compound incubate Incubate to Allow Kinase Reaction add_compound->incubate detect Stop Reaction and Detect Activity incubate->detect analyze Analyze Data: % Inhibition, IC50 detect->analyze end End analyze->end

Caption: Workflow for Kinase Profiling Assay.

Guide 2: Confirming Target Engagement and Identifying Off-Target Binding using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that this compound binds to the NK1 receptor in a cellular environment and to identify other potential protein targets. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture cells that endogenously or exogenously express the NK1 receptor.

    • Treat the cells with this compound at a desired concentration or with a vehicle control.

    • Incubate for a sufficient time to allow for compound uptake and target binding.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures using a thermal cycler. A typical range would be from 37°C to 70°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification and Analysis:

    • Quantify the amount of soluble NK1 receptor (and other proteins of interest) in the supernatant at each temperature point using Western blotting or mass spectrometry.

    • For Western blotting, use an antibody specific to the NK1 receptor.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

    • Mass spectrometry-based proteomics can be used to identify all proteins that are stabilized by this compound, thus revealing potential off-targets.

CETSA_Workflow start Start cell_treatment Treat Cells with This compound or Vehicle start->cell_treatment heat_challenge Heat Challenge (Temperature Gradient) cell_treatment->heat_challenge lysis Cell Lysis and Centrifugation heat_challenge->lysis supernatant Collect Soluble Protein Fraction lysis->supernatant analysis Analyze Protein Levels (Western Blot / Mass Spec) supernatant->analysis data_analysis Generate Melting Curves and Identify Stabilized Proteins analysis->data_analysis end End data_analysis->end

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Guide 3: Assessing Selectivity with a Receptor Binding Assay Panel

To systematically evaluate the selectivity of this compound, it is advisable to screen it against a panel of receptors, particularly other GPCRs that are structurally related to the NK1 receptor.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line that expresses the receptor of interest.

  • Assay Setup:

    • In a multi-well plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and varying concentrations of this compound.

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the receptor).

  • Incubation:

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove any unbound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing Target Receptor start->prepare_membranes setup_assay Combine Membranes, Radioligand, and this compound prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data: IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for Radioligand Receptor Binding Assay.

References

Troubleshooting inconsistent results with Win 66306

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Win 66306, a non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. Due to the limited specific literature on this compound, this guide also incorporates general principles and troubleshooting strategies applicable to non-peptide angiotensin receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is described as a non-peptide antagonist for the Angiotensin II Type 2 (AT2) receptor. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance.[1] The primary effector of this system, Angiotensin II, exerts its effects through two main receptors: AT1 and AT2. While the AT1 receptor is known to mediate vasoconstriction and sodium retention, the AT2 receptor's functions are often counter-regulatory, including vasodilation and anti-inflammatory effects.[2][3] As an AT2 receptor antagonist, this compound is expected to block these counter-regulatory actions of Angiotensin II.

It is important to note that some suppliers have also categorized this compound as a neurokinin antagonist.[] Researchers should confirm the identity and purity of their compound to ensure it is appropriate for their intended application.

Q2: I am observing high variability between my experimental replicates. What are the potential causes?

Inconsistent results with small molecule inhibitors like this compound can stem from several factors:

  • Compound Solubility and Stability: Poor solubility can lead to inaccurate concentrations in your assays. It is crucial to determine the optimal solvent and ensure the compound remains in solution under your experimental conditions. Stability in your specific media and at your experimental temperature should also be verified.

  • Reagent Quality: The purity of this compound is critical. Impurities could lead to off-target effects or a lower effective concentration than anticipated.[5]

  • Assay Conditions: Suboptimal experimental conditions, including buffer composition, pH, temperature, and incubation times, can all contribute to variability.[5]

  • Cellular Context: The expression level of the AT2 receptor in your chosen cell line or tissue is a key determinant of the response. Verify AT2 receptor expression using methods like qPCR or Western blotting.[5] The intracellular environment and the presence of specific signaling partners can also modulate the functional response.[5]

Q3: My functional assay results (e.g., IC50) are not correlating with the expected binding affinity. What could be the reason?

Discrepancies between binding affinity and functional potency are a common challenge.[5] Several factors can contribute to this:

  • Insurmountable Antagonism: Some antagonists may exhibit a non-competitive or insurmountable mode of action, where increasing agonist concentrations cannot fully restore the maximal response. This can affect the calculated IC50 in functional assays.[5]

  • Assay Kinetics: Differences in the time course of binding versus functional assays can lead to apparent discrepancies in potency.[5]

  • Off-Target Effects: At higher concentrations, this compound may interact with other receptors or signaling molecules, leading to unexpected functional outcomes.[5] Consider performing a screen for off-target activity using a receptor profiling panel.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or Noisy Data Poor Compound Solubility Determine the optimal solvent for this compound and prepare fresh stock solutions for each experiment. Visually inspect for precipitation. Consider using a vehicle control to account for solvent effects.
Compound Degradation Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. Test the stability of the compound in your experimental media over the time course of your assay.
Variable AT2 Receptor Expression Regularly verify AT2 receptor expression in your cell line, especially after multiple passages. Use a positive control (e.g., a known AT2 agonist) to confirm receptor functionality.
Weak or No Effect Observed Low Effective Concentration Titrate this compound over a wide range of concentrations. Ensure your final concentration is accurate and that the compound is fully dissolved.
Low AT2 Receptor Expression Choose a cell line or tissue model with confirmed high expression of the AT2 receptor. Overexpression systems can also be considered.
Experimental Design Optimize incubation times and other assay parameters. Ensure the agonist concentration used is appropriate for detecting antagonism.
Unexpected or Off-Target Effects High Compound Concentration Use the lowest effective concentration of this compound. High concentrations increase the likelihood of off-target binding.[5]
Compound Purity Verify the purity of your this compound batch. If possible, test a sample from a different supplier.
Cross-reactivity Use a structurally different AT2 antagonist to confirm that the observed effect is specific to AT2 receptor blockade.[5] Perform a Schild analysis to determine if the antagonism is competitive.[5]

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

  • Cell Culture: Culture cells expressing the AT2 receptor in appropriate media and conditions. Seed cells in multi-well plates at a density optimized for your specific assay.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment:

    • For antagonist studies, pre-incubate the cells with various concentrations of this compound for a predetermined time (e.g., 30-60 minutes).

    • Add the AT2 receptor agonist (e.g., Angiotensin II) at a concentration that elicits a submaximal response (e.g., EC80).

    • Include appropriate controls: vehicle-only, agonist-only, and a positive control antagonist if available.

  • Incubation: Incubate the plates for the time required for the specific downstream signaling event to occur.

  • Assay Readout: Measure the desired endpoint (e.g., intracellular calcium, cAMP levels, protein phosphorylation) using a suitable detection method.

  • Data Analysis: Plot the response as a function of the antagonist concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture with AT2R Expression Compound_Prep Prepare this compound Stock & Dilutions Pre_incubation Pre-incubate cells with this compound Cell_Culture->Pre_incubation Compound_Prep->Pre_incubation Agonist_Addition Add AT2R Agonist (e.g., Ang II) Pre_incubation->Agonist_Addition Controls Include Vehicle & Agonist-only Controls Incubation Incubate for Defined Period Agonist_Addition->Incubation Controls->Incubation Readout Measure Downstream Signal Incubation->Readout Data_Analysis Data Analysis (IC50 determination) Readout->Data_Analysis

Caption: A generalized experimental workflow for assessing this compound activity in vitro.

signaling_pathway cluster_AT1R AT1R Signaling cluster_AT2R AT2R Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation Fibrosis Fibrosis AT1R->Fibrosis Vasodilation Vasodilation AT2R->Vasodilation Anti_inflammatory Anti-inflammatory AT2R->Anti_inflammatory Anti_fibrotic Anti-fibrotic AT2R->Anti_fibrotic Win66306 This compound Win66306->AT2R

Caption: Simplified Angiotensin II signaling pathway showing the antagonistic action of this compound.

References

Win 66306 experimental limitations and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Win 66306, a cyclic peptide neurokinin antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cyclic heptapeptide (B1575542) isolated from the fungus Aspergillus sp. SC230. It functions as a nonpeptide antagonist for neurokinin (NK) receptors, with activity at both NK1 and NK2 receptors.

Q2: What is the primary mechanism of action for this compound?

A2: this compound competitively binds to neurokinin receptors, preventing the binding of endogenous ligands like Substance P. This blockade inhibits the downstream signaling cascade typically initiated by neurokinin receptor activation, such as the mobilization of intracellular calcium.

Q3: What are the primary research applications for this compound?

A3: As a neurokinin antagonist, this compound is primarily used in preclinical research to investigate the roles of neurokinin receptors in various physiological and pathological processes. These can include studies related to pain, inflammation, and other neurological functions.

Q4: In which solvents can I dissolve this compound?

Troubleshooting Guide

Due to the limited specific experimental data on this compound, this troubleshooting guide addresses common issues encountered with cyclic peptides and neurokinin antagonists in general.

Problem Potential Cause Recommended Solution
Compound Precipitation in Aqueous Buffer Low aqueous solubility of the cyclic peptide.Prepare a high-concentration stock solution in 100% DMSO. For the final assay, dilute the stock solution in the aqueous buffer with vigorous mixing. The final DMSO concentration should be kept low (typically <1%) and consistent across all experimental conditions, including controls.
Loss of Activity Over Time Instability of the peptide in solution, possibly due to degradation or oxidation (especially if containing residues like Met, Cys, or Trp).[4]Prepare fresh solutions for each experiment from a lyophilized stock if possible. If a stock solution must be stored, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4] Consider storing in an inert gas atmosphere if oxidation is suspected.
Inconsistent Results Between Experiments - Pipetting errors.- Inconsistent final DMSO concentration.- Degradation of the compound.- Biological contamination of peptide stock (e.g., endotoxins).[4]- Use calibrated pipettes and perform serial dilutions carefully.- Ensure the final DMSO concentration is identical in all wells.- Prepare fresh dilutions for each experiment.- If working with cell-based assays, consider testing for endotoxin (B1171834) contamination.
No or Low Antagonist Activity - Incorrect compound concentration.- Degraded compound.- Suboptimal assay conditions.- Verify the concentration of your stock solution.- Use a fresh vial of the compound.- Optimize assay parameters such as incubation time, cell density, and agonist concentration.
Off-Target Effects The compound may be interacting with other receptors or cellular components.[5][6][7]- Perform a counterscreen against a panel of related and unrelated receptors to determine the selectivity profile.- Use the lowest effective concentration of this compound to minimize potential off-target effects.

Experimental Protocols & Methodologies

Neurokinin Receptor Binding Assay

This protocol is a generalized method for determining the binding affinity of a competitive antagonist like this compound to the NK1 receptor using a radioligand.

1. Materials:

  • Cell membranes expressing the human NK1 receptor.
  • Radioligand (e.g., [125I]Substance P).
  • This compound (test compound).
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.
  • Glass fiber filters.
  • Scintillation fluid and counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.
  • In a microplate, add the assay buffer, a fixed concentration of the radioligand, and the various concentrations of this compound.
  • Add the cell membrane preparation to initiate the binding reaction.
  • Include controls for total binding (no competitor) and non-specific binding (a saturating concentration of a known unlabeled ligand).
  • Incubate at room temperature for 60 minutes to reach equilibrium.
  • Rapidly filter the reaction mixture through the glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold wash buffer.
  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of this compound.
  • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an agonist.[8][9][10][11][12]

1. Materials:

  • Cells expressing the target neurokinin receptor (e.g., CHO or HEK293 cells).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
  • NK1 receptor agonist (e.g., Substance P).
  • This compound (test compound).
  • Fluorescence plate reader with an integrated liquid handling system.

2. Procedure:

  • Plate the cells in a black-walled, clear-bottom microplate and culture overnight.
  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
  • Prepare serial dilutions of this compound.
  • Add the different concentrations of this compound to the cells and incubate for a predetermined time.
  • Place the plate in the fluorescence reader and measure the baseline fluorescence.
  • Add a fixed concentration of the agonist (typically the EC₈₀) to all wells.
  • Immediately measure the change in fluorescence over time.

3. Data Analysis:

  • Determine the maximum fluorescence intensity for each well.
  • Normalize the data to the response of the agonist alone.
  • Plot the normalized response against the log concentration of this compound to determine the IC₅₀.

Visualizations

Win_66306_Troubleshooting_Workflow This compound Troubleshooting Workflow cluster_preparation Compound Preparation cluster_experiment Experimental Step cluster_troubleshooting Troubleshooting cluster_solutions start Start: Lyophilized this compound dissolve Dissolve in 100% DMSO to create stock solution start->dissolve aliquot Aliquot and store at -80°C dissolve->aliquot dilute Prepare fresh serial dilutions in assay buffer aliquot->dilute assay Perform in vitro assay (e.g., binding, functional) dilute->assay results Results as expected? assay->results solubility Issue: Precipitation Solution: Check final DMSO % results->solubility No stability Issue: Low Activity Solution: Use fresh stock results->stability No concentration Issue: Inconsistent Data Solution: Verify concentrations results->concentration No end End: Successful Experiment results->end Yes

Caption: A workflow for the preparation and troubleshooting of experiments using this compound.

NK1_Signaling_Pathway NK1 Receptor Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds and Activates Win66306 This compound (Antagonist) Win66306->NK1R Binds and Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release response Cellular Response Ca_release->response

References

How to prevent degradation of Win 66306 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Win 66306

This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing the nonpeptide neurokinin antagonist, this compound, to prevent its degradation in solution and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by factors such as prolonged exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is critical to verify the integrity of the compound before proceeding with any experiments if a color change is observed.

Q2: I'm observing precipitation in my frozen stock solution after thawing. How can I prevent this?

Precipitation upon thawing can happen if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] To address this:

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.[1]

  • Concentration: Storing solutions at extremely high concentrations can increase the risk of precipitation. Consider preparing stock solutions at a slightly lower concentration.[1]

  • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound and affect solvent stability. It is highly recommended to aliquot stock solutions into single-use volumes.[2][3]

Q3: What is the best solvent for dissolving and storing this compound?

For many organic small molecules like this compound that are not readily soluble in water, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions.[4][5] Always use a fresh, anhydrous grade of DMSO, as absorbed moisture can accelerate compound degradation.[2][5]

Q4: How should I dilute my DMSO stock solution into an aqueous buffer for my experiment?

Directly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.[5] The best practice is to perform initial serial dilutions in DMSO to get closer to the final concentration, and then add this diluted DMSO sample to your aqueous medium.[5] The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[4]

Q5: Can the type of storage container affect the stability of this compound?

Yes, the storage container material can impact compound stability.[1] For long-term storage, use amber glass vials or chemically resistant polypropylene (B1209903) tubes.[1] This minimizes the risk of the compound adhering to the container surface and protects it from light.

Troubleshooting Guide: Loss of Compound Activity

A loss of expected biological activity is a primary indicator of compound degradation. Use this guide to troubleshoot potential causes.

Problem Potential Cause Recommended Solution
Inconsistent or poor experimental results. Compound Degradation Review the solution preparation and storage workflow. Prepare a fresh stock solution from solid powder and compare its performance against the old solution.
Improper Storage Ensure stock solutions are aliquoted and stored at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.[3]
Oxidation If the compound is sensitive to air, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[5]
pH Sensitivity The stability of a compound in aqueous solutions can be pH-dependent.[5] Ensure the pH of your experimental buffer is within a stable range for the compound.
Precipitation After diluting into aqueous media, visually inspect for precipitation. If observed, lower the final concentration or adjust the pH of the buffer.[4]

Data Presentation: Storage & Handling Parameters

The following tables summarize general recommendations for handling and storing this compound based on best practices for small molecule inhibitors.

Table 1: Recommended Storage Conditions

Form Storage Temperature Typical Duration Key Considerations
Solid (Powder)-20°CUp to 3 years[2][3][4]Store in a desiccator to prevent hydration.
4°CUp to 2 years[3][4]Suitable for shorter-term storage.
Stock Solution (in DMSO)-20°C≤ 1 month[3]Aliquot into single-use vials to avoid freeze-thaw cycles.
-80°C≤ 6 months[3]Preferred for longer-term storage. Protect from light.
Working Solution (Aqueous)2-8°CPrepare fresh dailySmall molecules can be unstable in aqueous solutions.[5]

Table 2: Solvent & Solubility Guidelines

Parameter Guideline Rationale
Primary Solvent 100% Anhydrous DMSOIdeal for creating high-concentration stock solutions of hydrophobic compounds.[4]
Aqueous Dilution Use a multi-step dilutionPrevents precipitation when transferring from a high-concentration organic stock to an aqueous buffer.[5]
Final DMSO % in Assay < 0.5%Minimizes solvent cytotoxicity and off-target effects.[4] Always include a vehicle control in experiments.[4]
Aqueous Buffer pH Test a range (e.g., 5.0-7.4)The solubility and stability of ionizable compounds are often highly pH-dependent.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Preparation: Before opening, centrifuge the vial of solid this compound to ensure all powder is at the bottom.[2][3] Bring the vial to room temperature in a desiccator.

  • Calculation: Calculate the required volume of DMSO. For this compound (Molecular Weight: 800.9 g/mol ), to make 1 mL of a 10 mM solution, you would need 8.01 mg of the compound.

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Solubilization: Vortex the solution thoroughly. If needed, brief sonication in a water bath can aid dissolution.[2][5] Ensure the solution is clear with no visible particulates.

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protected (amber) polypropylene vials. Store immediately at -80°C for long-term stability.

Visualizations

Workflow for Solution Preparation and Storage

G cluster_prep Preparation of Stock Solution cluster_storage Storage & Use A Receive Solid Compound B Centrifuge Vial A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate to Dissolve C->D E Aliquot into Single-Use Vials D->E F Store at -80°C (Protected from Light) E->F G Thaw Single Aliquot for Experiment F->G Day of use H Prepare Working Solution (Dilute into Buffer) G->H I Discard Unused Working Solution H->I

Caption: Workflow for preparing and storing this compound solutions.

Troubleshooting Logic for Compound Degradation

G cluster_check Initial Checks cluster_action Corrective Actions Start Inconsistent Experimental Results Check1 Is the solution discolored or cloudy? Start->Check1 Check2 How old is the working solution? Start->Check2 Check3 How was the stock solution stored? Start->Check3 Action1 Discard solution. Prepare fresh from stock. Check1->Action1 Yes Action2 Always prepare working solutions fresh daily. Check2->Action2 > 1 Day Action3 Review storage protocol. Check for freeze-thaw cycles, light exposure, and temp. Check3->Action3 Improperly Action4 Prepare new stock from solid compound. Action3->Action4

Caption: Decision tree for troubleshooting experimental inconsistencies.

Common Degradation Pathways for Small Molecules

G cluster_pathways Potential Degradation Pathways cluster_products Result Compound This compound (Active Compound) Deg1 Hydrolysis (Reaction with H₂O) Compound->Deg1 Deg2 Oxidation (Reaction with O₂) Compound->Deg2 Deg3 Photodegradation (Reaction with Light) Compound->Deg3 Inactive Inactive Products & Loss of Activity Deg1->Inactive Deg2->Inactive Deg3->Inactive

Caption: General pathways leading to small molecule degradation.

References

Technical Support Center: Troubleshooting Low Signal in Win 66306 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Win 66306 in binding assays and encountering issues with low signal. The following question-and-answer format directly addresses common problems and provides detailed troubleshooting guidance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a very low or no specific binding signal in our this compound competitive binding assay. What are the likely causes?

A low specific binding signal is a common issue that can arise from several factors related to your reagents, assay conditions, or the receptor preparation itself. Here is a systematic approach to troubleshooting this problem:

Troubleshooting Steps:

  • Receptor Integrity and Concentration:

    • Inactive Receptor Preparation: The neurokinin-1 (NK1) or neurokinin-2 (NK2) receptors in your membrane preparation may have degraded due to improper storage or multiple freeze-thaw cycles. It is crucial to handle membrane preparations with care and store them at -80°C in appropriate cryoprotectant solutions.

    • Insufficient Receptor Concentration: The amount of receptor in your assay may be too low to generate a detectable signal. The optimal protein concentration will vary depending on the receptor expression levels in your cell line or tissue.

  • Radioligand or Fluorescent Probe Issues:

    • Degraded Ligand: Ensure your radiolabeled or fluorescently-labeled ligand has not expired and has been stored correctly to prevent degradation. For radioligands, check the specific activity to ensure it is sufficient for detecting your target.

    • Suboptimal Ligand Concentration: In a competitive binding assay, the concentration of the labeled ligand should ideally be at or below its dissociation constant (Kd) for the receptor.[1] Using too high a concentration can mask the competitive effect of this compound, while too low a concentration may not provide a sufficient signal window.

  • Suboptimal Assay Conditions:

    • Incorrect Buffer Composition: The pH, ionic strength, and presence of specific ions in your binding buffer are critical for maintaining receptor conformation and ligand binding. For NK1 receptor assays, a common buffer is 50 mM Tris-HCl, pH 7.4, supplemented with magnesium chloride and bovine serum albumin (BSA).[2][3]

    • Inappropriate Incubation Time and Temperature: The binding reaction must reach equilibrium for accurate results. Incubation times that are too short will result in an underestimation of binding. Conversely, excessively long incubation times can lead to degradation of the receptor or ligand. It is recommended to determine the optimal incubation time through kinetic experiments.

Q2: Our total binding is high, but the non-specific binding is also very high, resulting in a low specific binding signal. How can we reduce non-specific binding?

High non-specific binding (NSB) can obscure the specific signal from your target receptor. NSB occurs when the labeled ligand binds to components other than the receptor, such as lipids, other proteins, or the filter membrane.

Troubleshooting Steps:

  • Optimize Blocking Agents: The inclusion of a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer can help to minimize non-specific interactions by coating the surfaces of your assay wells and filter plates.[4]

  • Adjust Buffer Composition: Increasing the salt concentration in your wash buffer can help to disrupt low-affinity, non-specific interactions.

  • Pre-treat Filters: For radioligand filtration assays, pre-soaking the filter plates with a solution such as 0.3% polyethyleneimine (PEI) can significantly reduce the binding of the radioligand to the filter itself.[3]

  • Optimize Washing Steps: Ensure your washing procedure is sufficient to remove unbound ligand without causing significant dissociation of the specifically bound ligand. This can be achieved by increasing the number of washes or using ice-cold wash buffer.

Q3: We are seeing significant well-to-well and day-to-day variability in our results. How can we improve the reproducibility of our this compound binding assay?

Poor reproducibility often points to inconsistencies in the experimental setup and execution.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, buffer compositions, and membrane preparation procedures, are consistent between experiments.

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting of reagents, especially the labeled ligand and this compound, can lead to significant variability. Ensure all pipettes are properly calibrated.

  • Homogeneous Membrane Preparation: Thoroughly homogenize your membrane preparation before aliquoting to ensure a consistent receptor concentration in each well.

  • Stable Temperature Control: Maintain a consistent temperature during the incubation period. Fluctuations in temperature can affect binding kinetics and equilibrium.

Quantitative Data

The following tables summarize key quantitative data for consideration when designing and troubleshooting this compound binding assays for the human NK1 receptor.

Table 1: this compound Binding Affinity

CompoundReceptorAssay TypeBinding Affinity (Ki)Reference
This compoundHuman NK1Radioligand Competition7 µM[5]

Table 2: Typical Parameters for a Radioligand Binding Assay for the Human NK1 Receptor

ParameterRecommended Value/RangeRationaleReference
Radioligand[125I]-Substance PHigh affinity and commercially available.[3]
Radioligand ConcentrationAt or below Kd (e.g., 0.04 nM)Ensures sensitivity to competition by unlabeled ligands.[1][3]
Membrane Protein10 µ g/well Optimal for achieving a good signal window.[3]
Incubation Time60 minutesSufficient to reach equilibrium.[3]
Incubation Temperature27 °COptimal for binding.[3]
Non-specific Binding Control10 µM L-703,606A potent NK1 antagonist to saturate specific binding sites.[3]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay (Filtration Method)

This protocol is designed to determine the inhibitory constant (Ki) of an unlabeled compound like this compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

Materials:

  • Cell membranes expressing the human NK1 receptor

  • Radioligand: [125I]-Substance P

  • Unlabeled competitor: this compound

  • Non-specific binding control: L-703,606

  • Assay Buffer: 40 mM Hepes pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5 % BSA, 0.025% Bacitracin, 25 µM Phosphoramidon[3]

  • Wash Buffer: 50 mM Tris-HCl pH 7.4[3]

  • 96-well microplates

  • GF/C filter plates (pre-soaked in 0.3% PEI)[3]

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents:

    • Prepare a dilution series of this compound in assay buffer.

    • Dilute the [125I]-Substance P in assay buffer to a final concentration at or below its Kd (e.g., 0.04 nM).[3]

    • Prepare a high concentration of L-703,606 (e.g., 10 µM) for determining non-specific binding.[3]

    • Dilute the NK1 receptor membranes in assay buffer to the desired concentration (e.g., 10 µg protein per well).[3]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, diluted [125I]-Substance P, and diluted membranes.

    • Non-specific Binding: Add L-703,606, diluted [125I]-Substance P, and diluted membranes.

    • Competition: Add the desired concentrations of this compound, diluted [125I]-Substance P, and diluted membranes.

  • Incubation: Incubate the plate for 60 minutes at 27°C.[3]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum filtration manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This is a homogeneous assay format that does not require a separation step, making it suitable for high-throughput screening.

Materials:

  • Purified human NK1 receptor

  • Fluorescently-labeled NK1 ligand (tracer)

  • Unlabeled competitor: this compound

  • Assay Buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • Black, low-binding 384-well microplates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Determine Optimal Tracer and Receptor Concentrations:

    • Perform a saturation binding experiment by titrating the NK1 receptor against a fixed concentration of the fluorescent tracer to determine the receptor concentration that gives an optimal signal window.

  • Assay Setup (in a 384-well plate):

    • Add a fixed concentration of the fluorescent tracer to all wells.

    • Add a dilution series of this compound.

    • Add a fixed, pre-determined concentration of the NK1 receptor to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a pre-determined time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the log concentration of this compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using a suitable equation that takes into account the concentrations of the tracer and receptor, and the Kd of the tracer.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_detection Signal Detection cluster_analysis Data Analysis prep_ligand Prepare this compound Dilution Series assay_plate Add Reagents to 96/384-well Plate prep_ligand->assay_plate prep_tracer Prepare Labeled Ligand (Radiolabeled or Fluorescent) prep_tracer->assay_plate prep_receptor Prepare NK1/NK2 Receptor Membranes prep_receptor->assay_plate incubation Incubate to Reach Equilibrium assay_plate->incubation separation Separate Bound/Free Ligand (Filtration for Radioligand Assay) incubation->separation readout Measure Signal (Scintillation or FP) incubation->readout FP Assay (No Separation) separation->readout data_analysis Calculate IC50 and Ki readout->data_analysis

Caption: A generalized workflow for a competitive binding assay.

troubleshooting_low_signal cluster_reagents Reagent Issues cluster_conditions Assay Condition Issues cluster_nsb High Non-Specific Binding issue Low Specific Signal receptor Inactive/Degraded Receptor issue->receptor ligand Degraded Labeled Ligand issue->ligand concentration Suboptimal Concentrations issue->concentration buffer Incorrect Buffer Composition issue->buffer incubation Incubation Time/ Temp Not Optimal issue->incubation nsb High NSB Masks Signal issue->nsb

Caption: Key factors contributing to low signal in binding assays.

nk1_signaling substance_p Substance P (Agonist) nk1r NK1 Receptor substance_p->nk1r Binds & Activates win66306 This compound (Antagonist) win66306->nk1r Binds & Blocks g_protein Gq/11 Protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolyzes to dag DAG pip2->dag Hydrolyzes to ca_release Ca2+ Release ip3->ca_release downstream Downstream Signaling dag->downstream ca_release->downstream

Caption: Simplified NK1 receptor signaling pathway.

References

Technical Support Center: Win 66306 Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Win 66306 protocol" does not refer to a standardized, publicly documented experimental procedure. The following technical support guide is based on a hypothetical, yet common, experimental application for a compound like this compound, a neurokinin antagonist.[] This guide focuses on a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the Neurokinin 1 (NK1) receptor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nonpeptide antagonist of neurokinin receptors.[] It is an enzyme inhibitor isolated from Aspergillus sp. SC230.[] In the context of this hypothetical protocol, it is used to inhibit the signaling of the NK1 receptor, a G-protein coupled receptor (GPCR), which is typically activated by the neuropeptide Substance P.

Q2: What is the purpose of an IC50 determination assay?

A2: An IC50 determination assay is a pharmacological experiment used to measure the potency of an antagonist (in this case, this compound) in inhibiting a specific biological response. The IC50 value represents the concentration of the inhibitor required to reduce the response by 50%.

Q3: What are the critical steps in the this compound IC50 determination protocol?

A3: The critical steps include:

  • Maintenance of healthy cell cultures expressing the NK1 receptor.

  • Accurate serial dilution of this compound.

  • Consistent cell seeding density.

  • Precise incubation times with both the antagonist and the agonist (Substance P).

  • Accurate measurement of the cellular response (e.g., intracellular calcium mobilization or cAMP levels).

  • Appropriate data analysis to fit a dose-response curve and determine the IC50 value.

Troubleshooting Guides

This section provides solutions to common problems encountered during the this compound IC50 determination assay.

Issue 1: High variability between replicate wells.
Possible Cause Recommended Solution
Inconsistent cell seedingEnsure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette with care, ensuring all tips are dispensing equal volumes.
Edge effects in the microplateAvoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or water to create a humidity barrier.
Pipetting errors during serial dilutionUse calibrated pipettes and fresh tips for each dilution step. Prepare a larger volume of each dilution than immediately needed to minimize errors from small volume pipetting.
Cell clumpingGently triturate the cell suspension to break up clumps before seeding. If clumping persists, consider a brief, gentle centrifugation and resuspension in fresh media.
Issue 2: No or very weak signal from the agonist (Substance P).
Possible Cause Recommended Solution
Degraded or inactive agonistPrepare fresh agonist solutions from a new stock. Store agonist stocks at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Low NK1 receptor expression in cellsPassage the cells a limited number of times, as receptor expression can decrease with prolonged culture. Verify receptor expression using a positive control or by a method such as flow cytometry or western blotting.
Incorrect assay buffer compositionEnsure the assay buffer has the correct pH and ionic strength. Some assays require specific divalent cations (e.g., Ca2+, Mg2+) for optimal receptor function.
Cell health issuesCheck cell viability using a method like trypan blue exclusion. Do not use cells with viability below 95%.
Issue 3: Inconsistent or unexpected IC50 values for this compound.
Possible Cause Recommended Solution
Inaccurate concentration of this compound stock solutionVerify the molecular weight of this compound (800.9 g/mol ) and ensure accurate weighing and dissolution.[] Use a calibrated balance and dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration stock.
This compound instabilityPrepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the compound from light if it is light-sensitive.
Agonist concentration is too highThe concentration of the agonist used can affect the apparent IC50 of the antagonist. Use an agonist concentration that produces approximately 80% of the maximal response (EC80) for a more sensitive assay.
Incorrect curve fitting parametersUse a non-linear regression model with a variable slope (four-parameter logistic equation) to fit the dose-response data. Ensure the top and bottom of the curve are well-defined by the data.

Experimental Protocols

Protocol: Determination of this compound IC50 in an NK1 Receptor-Expressing Cell Line using a Calcium Mobilization Assay

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the human NK1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
  • Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.
  • Centrifuge the cells and resuspend in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Seed the cells at a density of 50,000 cells per well in a 96-well, black-walled, clear-bottom microplate.
  • Incubate the plate for 2 hours at 37°C to allow for cell attachment.

2. Preparation of Compounds:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 1:3 dilution series starting from 10 µM).
  • Prepare a stock solution of Substance P (agonist) in water and dilute to a final working concentration that elicits an EC80 response.

3. Calcium Mobilization Assay:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
  • Wash the cells with assay buffer to remove excess dye.
  • Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature.
  • Place the microplate in a fluorescence plate reader equipped with an automated injection system.
  • Measure the baseline fluorescence for a few seconds.
  • Inject the Substance P solution into the wells and immediately begin measuring the fluorescence intensity every second for 60-120 seconds.

4. Data Analysis:

  • Calculate the peak fluorescence response for each well.
  • Normalize the data by setting the response in the absence of this compound (agonist only) to 100% and the response in the absence of agonist to 0%.
  • Plot the normalized response as a function of the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes SubstanceP Substance P (Agonist) SubstanceP->NK1R binds Win66306 This compound (Antagonist) Win66306->NK1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release from ER IP3->Ca_ER triggers PKC PKC activation DAG->PKC activates

Caption: Simplified signaling pathway of the NK1 receptor.

Experimental Workflow

IC50_Workflow start Start culture Culture & Harvest NK1R-expressing cells start->culture seed Seed cells into 96-well plate culture->seed load_dye Load cells with calcium-sensitive dye seed->load_dye add_antagonist Add serial dilutions of this compound load_dye->add_antagonist incubate_antagonist Incubate (15-30 min) add_antagonist->incubate_antagonist read_plate Measure fluorescence (baseline, then post-agonist injection) incubate_antagonist->read_plate analyze Analyze data and fit dose-response curve read_plate->analyze end Determine IC50 analyze->end

Caption: Workflow for this compound IC50 determination.

Troubleshooting Logic

Troubleshooting_Tree start Poor Assay Performance q1 High variability between replicates? start->q1 a1_yes Check cell seeding consistency Review pipetting technique Avoid edge effects q1->a1_yes Yes q2 Weak or no agonist signal? q1->q2 No a2_yes Verify agonist activity Check cell health & receptor expression Confirm buffer composition q2->a2_yes Yes q3 Inconsistent IC50 values? q2->q3 No a3_yes Verify this compound concentration Use appropriate agonist concentration (EC80) Check curve fitting parameters q3->a3_yes Yes end Consult further documentation q3->end No

Caption: Troubleshooting decision tree for the IC50 assay.

References

Technical Support Center: Minimizing Variability in In Vivo Studies of Neurokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Win 66306" is limited in the public domain. The following guide provides best practices and troubleshooting advice for the broader class of neurokinin (NK) receptor antagonists, based on available scientific literature. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide addresses common questions and challenges encountered during in vivo experiments with neurokinin receptor antagonists to help ensure data reproducibility and minimize variability.

Q1: What is the primary mechanism of action for neurokinin receptor antagonists?

A1: Neurokinin receptor antagonists function by blocking the binding of tachykinin neuropeptides, such as Substance P (SP), to their receptors.[1][2] The most studied receptor in this family is the neurokinin-1 receptor (NK1R).[2] By competitively binding to NK1R, these antagonists prevent the downstream signaling that mediates processes like emesis, pain transmission, and inflammation.[2][3] Their anti-emetic action, for instance, is achieved through blockade of NK1 receptors in the brainstem.[2][4]

NK1R_Signaling_Pathway Simplified NK1 Receptor Signaling Pathway cluster_cell Cell Membrane SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds & Activates Gq Gq Protein NK1R->Gq Activates Antagonist NK Receptor Antagonist Antagonist->NK1R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Neuronal Excitability, Emesis Signal) Ca_PKC->Response

A simplified diagram of the NK1 receptor signaling pathway.
Q2: I am observing high variability in my results. What are the common sources of this issue?

A2: High variability in in vivo studies with neurokinin receptor antagonists can stem from several factors. Key areas to investigate include:

  • Formulation and Administration: Inconsistent preparation of the dosing solution can lead to inaccurate dosing. Poor solubility of the compound is a frequent problem.[5]

  • Animal-Related Factors: The species, strain, sex, age, and health status of the animals can significantly impact drug metabolism and response. Stress from handling can also affect outcomes.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): A lack of understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile can lead to suboptimal dosing schedules. The duration of action of different antagonists can vary significantly.[6]

  • Experimental Procedures: Inconsistent timing of dosing and measurements, as well as subjective endpoint evaluation, can introduce significant variability.

Q3: My neurokinin receptor antagonist is difficult to dissolve. What formulation strategies can I use?

A3: Many non-peptide neurokinin receptor antagonists are lipid-soluble and have poor aqueous solubility.[7] Ensuring a stable and homogenous formulation is critical for consistent results. Consider the following strategies:

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a mixture of water-miscible organic solvents (e.g., DMSO, ethanol, PEG400) and water or saline.Simple to prepare; can significantly increase solubility.Can cause tissue irritation or toxicity at high concentrations.
Surfactants Using agents like Tween 80 or Cremophor EL to form micelles that encapsulate the compound.Improves solubility and stability; can enhance absorption.May have their own biological effects or cause hypersensitivity reactions.
Cyclodextrins Using complexing agents like hydroxypropyl-β-cyclodextrin (HPβCD) to form inclusion complexes.Generally well-tolerated; can improve solubility and stability.Can be expensive; may alter the pharmacokinetic profile of the drug.
Suspensions Milling the compound to a fine particle size and suspending it in a vehicle with a suspending agent (e.g., carboxymethylcellulose).Useful for very insoluble compounds; can provide sustained release.Risk of non-uniformity and particle aggregation; requires vigorous shaking before dosing.

Troubleshooting Tip: Always perform a small-scale formulation test to check for precipitation or instability before preparing the bulk dosing solution.

Q4: How do I choose the appropriate animal model for my study?

A4: The choice of animal model is critical and depends on the therapeutic indication being studied.

  • Emesis: Ferrets and shrews are commonly used models as they have a vomiting reflex, which is absent in rodents.[8]

  • Pain and Inflammation: Rodent models (mice and rats) are frequently used, often involving the administration of an inflammatory agent or nerve injury.[9]

  • Anxiety and Depression: Rodent models are also standard for these indications, utilizing behavioral tests like the elevated plus maze or forced swim test.[10]

It is important to note that the efficacy of neurokinin receptor antagonists can be species-specific, and results from animal models may not always translate to humans.[3]

Q5: I am not seeing the expected efficacy with my compound. What should I investigate?

A5: A lack of efficacy can be a complex issue. The following decision tree provides a logical approach to troubleshooting this problem.

A logical approach to troubleshooting unexpected experimental outcomes.

Quantitative Data Summary

Understanding the pharmacokinetic properties of different neurokinin receptor antagonists can help in designing more robust experiments. The table below summarizes key parameters for some well-known antagonists.

CompoundHalf-life (in humans)Primary MetabolismKey Characteristics
Aprepitant 9-13 hours[2]CYP3A4[2][11]Orally active; moderate CYP3A4 inhibitor.[11][12]
Fosaprepitant Pro-drug of aprepitantRapidly converted to aprepitant[2]Intravenous formulation.[2]
Netupitant ~90 hoursCYP3A4[9]Long half-life; potent CYP3A4 inhibitor.[9][11]
Rolapitant ~180 hours[2]Primarily CYP2D6Very long half-life; not a significant CYP3A4 inhibitor.[9]

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

This is a generalized protocol for a commonly used model to evaluate the anti-emetic efficacy of neurokinin receptor antagonists.

1. Animal Acclimatization and Housing:

  • Male ferrets (1-2 kg) are individually housed.

  • Acclimatize animals for at least 7 days before the experiment.

  • Provide food and water ad libitum.

2. Dosing and Administration:

  • Test Compound: Prepare the neurokinin receptor antagonist in a suitable vehicle (e.g., 20% HPβCD in saline). Administer via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before cisplatin (B142131) administration (e.g., 60 minutes).

  • Vehicle Control: Administer the vehicle alone to a control group.

  • Positive Control: A known anti-emetic agent can be used as a positive control.

  • Cisplatin Administration: Administer a high dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.

3. Observation and Data Collection:

  • Immediately after cisplatin administration, place the animals in observation cages.

  • Videotape the animals for a set period (e.g., 4-6 hours).

  • A trained observer, blinded to the treatment groups, should score the number of retches and vomits.

4. Data Analysis:

  • Compare the number of emetic episodes between the vehicle-treated and compound-treated groups.

  • Use appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA) to determine significance.

Experimental_Workflow Generalized Workflow for an In Vivo Efficacy Study Acclimatization 1. Animal Acclimatization (≥ 7 days) Randomization 2. Randomization into Treatment Groups Acclimatization->Randomization Dosing 3. Administration of Test Compound, Vehicle, or Positive Control Randomization->Dosing Challenge 4. Administration of Emetogen (e.g., Cisplatin) Dosing->Challenge Observation 5. Behavioral Observation & Data Collection (Blinded) Challenge->Observation Analysis 6. Statistical Analysis of Endpoints Observation->Analysis Report 7. Interpretation and Reporting Analysis->Report

A generalized workflow for in vivo studies.

References

Interpreting unexpected data from Win 66306 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Win 66306. The information is designed to help interpret unexpected data and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cyclic peptide that has been isolated from the fungus Aspergillus sp. SC230.[1] It functions as a neurokinin (NK) antagonist, showing a higher affinity for the human neurokinin-1 (NK1) receptor.[1] Neurokinin receptors are involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.

Q2: What are the known binding affinities of this compound?

This compound has been reported to have an inhibitor affinity constant (Ki) of 7 µM for the human NK1 receptor.[1] It also exhibits some activity at the NK2 receptor.[2] A related compound, WIN 64821, also shows activity at both NK1 and NK2 receptors.[3]

Q3: What are the potential off-target effects of this compound?

While specific off-target effects for this compound have not been extensively documented in the available literature, it is important to consider this possibility in any experiment. As a natural product, its selectivity profile may not be absolute. Researchers should consider validating key findings with structurally distinct NK1 antagonists or using knockout/knockdown models to confirm that the observed effects are on-target.

Q4: What is the recommended solvent and storage condition for this compound?

The solubility of cyclic peptides like this compound can be variable. It is recommended to consult the supplier's datasheet for specific instructions. Generally, peptide-based compounds are often dissolved in organic solvents like DMSO for stock solutions and then diluted in aqueous buffers for experiments. For storage, it is advisable to store the compound as a solid at -20°C or -80°C and to prepare fresh working solutions to minimize degradation.

Troubleshooting Guide

Unexpected or Inconsistent Experimental Results
Observed Issue Potential Cause Recommended Action
Lower than expected potency (higher IC50/Ki) 1. Compound Degradation: this compound is a peptide and may be susceptible to proteolysis or chemical instability in certain buffers or over time. 2. Solubility Issues: The compound may not be fully dissolved in the experimental buffer, leading to a lower effective concentration. 3. Incorrect Assay Conditions: The pH, ionic strength, or presence of certain additives in the assay buffer may affect compound binding.1. Prepare fresh stock and working solutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Visually inspect the solution for precipitates. Consider using a different solvent for the initial stock solution or adding a small percentage of an organic solvent like DMSO to the final assay buffer (ensure solvent tolerance of the assay). 3. Optimize assay buffer conditions. Refer to literature for standard conditions for NK1 receptor binding assays.
High variability between replicate experiments 1. Inconsistent Compound Concentration: Pipetting errors or incomplete dissolution can lead to variability. 2. Cell-based Assay Variability: Cell passage number, density, and health can significantly impact results. 3. Assay Plate Edge Effects: Evaporation or temperature gradients across the assay plate can cause variability.1. Use calibrated pipettes and ensure complete dissolution of the compound before use. 2. Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure a uniform cell seeding density. 3. Avoid using the outer wells of the assay plate or fill them with buffer to minimize edge effects.
No effect observed at expected concentrations 1. Inactive Compound: The compound may have degraded or was inactive upon receipt. 2. Receptor Expression: The cell line or tissue preparation may not express the NK1 receptor at sufficient levels. 3. Assay Sensitivity: The assay may not be sensitive enough to detect the compound's activity.1. Test the activity of a known, commercially available NK1 antagonist as a positive control. 2. Verify NK1 receptor expression using techniques like Western blot, qPCR, or flow cytometry. 3. Optimize the assay to increase its dynamic range, for example, by adjusting the concentration of the competing radioligand in a binding assay.

Experimental Protocols

In Vitro NK1 Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the human NK1 receptor.

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P (a known NK1 receptor agonist).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity NK1 antagonist (e.g., Aprepitant).

  • This compound: Test compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Fluid.

Procedure:

  • Prepare Reagents: Dilute the cell membranes, [³H]-Substance P, non-specific binding control, and a range of concentrations of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Cell membranes + [³H]-Substance P + Assay Buffer.

    • Non-specific Binding: Cell membranes + [³H]-Substance P + Non-specific Binding Control.

    • Competitive Binding: Cell membranes + [³H]-Substance P + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Neurokinin Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling SP Substance P (NK1 Agonist) NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates Win66306 This compound Win66306->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca->Response PKC->Response Troubleshooting Workflow Start Unexpected Experimental Data CheckCompound Verify Compound Integrity - Fresh stock? - Correct storage? - Solubility? Start->CheckCompound CheckProtocol Review Experimental Protocol - Correct concentrations? - Appropriate controls? - Consistent timing? CheckCompound->CheckProtocol Compound OK PositiveControl Run Positive Control (e.g., known NK1 antagonist) CheckCompound->PositiveControl Issue Suspected CheckSystem Validate Assay System - Receptor expression? - Cell health? - Instrument calibration? CheckProtocol->CheckSystem Protocol OK NegativeControl Run Negative Control (e.g., vehicle) CheckProtocol->NegativeControl Issue Suspected CheckSystem->PositiveControl Issue Suspected DataAnalysis Re-analyze Data - Correct statistical analysis? - Outliers? CheckSystem->DataAnalysis System OK ModifyExperiment Modify Experiment Based on Hypothesis PositiveControl->ModifyExperiment NegativeControl->ModifyExperiment Hypothesis Formulate Hypothesis for Discrepancy DataAnalysis->Hypothesis Analysis OK Hypothesis->ModifyExperiment End Interpret Results ModifyExperiment->End

References

Validation & Comparative

A Comparative Guide to the NK1 Receptor Binding of Win 66306 and Aprepitant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Win 66306 and aprepitant (B1667566), focusing on their binding characteristics to the Neurokinin-1 (NK1) receptor. The information presented is based on available scientific literature. It is important to note that a direct, head-to-head comparative study of these two compounds under identical experimental conditions has not been identified in the public domain. Therefore, the data presented are compiled from individual studies and should be interpreted with this limitation in mind.

Introduction to this compound and Aprepitant

This compound is a nonpeptide neurokinin antagonist that has been isolated from Aspergillus sp. SC230.[1][] Its characterization in the early 1990s identified it as an antagonist of the NK1 receptor.[1][3]

Aprepitant is a potent and highly selective non-peptide antagonist of the human NK1 receptor.[4][5] It is an established antiemetic medication used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[6][7] Aprepitant's mechanism of action involves blocking the binding of substance P, a native ligand, to the NK1 receptor in the central nervous system.[6][7]

Quantitative Comparison of NK1 Receptor Binding

The available quantitative data for the binding of this compound and aprepitant to the human NK1 receptor are summarized in the table below. A significant disparity in potency is observed between the two compounds based on the reported values.

CompoundParameterValueReceptor Source
This compound Inhibitory Affinity Constant (Kᵢ)7 µMHuman NK1 Receptor[1][3]
Aprepitant 50% Inhibitory Concentration (IC₅₀)0.1 nMHuman Cloned NK1 Receptor[4][5]

Note: Kᵢ and IC₅₀ are related but distinct measures of antagonist potency. The IC₅₀ value is dependent on the concentration of the competing radioligand used in the assay, while the Kᵢ value is an intrinsic measure of the antagonist's affinity for the receptor. The substantial difference in the reported values (micromolar for this compound vs. nanomolar for aprepitant) strongly suggests that aprepitant is a significantly more potent antagonist at the human NK1 receptor.

Experimental Methodologies

General Radioligand Binding Assay Protocol

A competitive radioligand binding assay is a fundamental technique used to determine the affinity of a test compound for a specific receptor.[8][9][10] The principle of this assay is the competition between a labeled ligand (radioligand) with a known affinity for the receptor and an unlabeled test compound.

1. Preparation of Receptor Membranes:

  • Cells or tissues expressing the NK1 receptor are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Reaction:

  • A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) is incubated with the prepared receptor membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., aprepitant or this compound) are added to the incubation mixture.

  • The reaction is allowed to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand.

  • The filter is washed with cold buffer to remove any unbound radioligand.

4. Quantification of Bound Radioactivity:

  • The radioactivity retained on the filter is measured using a scintillation counter.

5. Data Analysis:

  • The amount of bound radioligand is plotted against the concentration of the unlabeled test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

  • The IC₅₀ value can be converted to an inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathway and Experimental Workflow

NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Substance P, the receptor activates intracellular signaling cascades. Antagonists like aprepitant and this compound block this activation.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds & Activates Antagonist This compound / Aprepitant Antagonist->NK1 Receptor Binds & Blocks Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC Protein Kinase C DAG->PKC Activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response

Caption: NK1 receptor signaling pathway and the inhibitory action of antagonists.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a typical radioligand binding assay used to determine the binding affinity of a compound to a receptor.

Radioligand_Binding_Assay cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Receptor Membranes Receptor Membranes Incubation Mixture Receptor Membranes + Radioligand + Test Compound Receptor Membranes->Incubation Mixture Radioligand Radioligand Radioligand->Incubation Mixture Test Compound This compound or Aprepitant Test Compound->Incubation Mixture Filtration Filtration Incubation Mixture->Filtration Bound Bound Radioligand (on filter) Filtration->Bound Unbound Unbound Radioligand (filtrate) Filtration->Unbound Scintillation Counting Scintillation Counting Bound->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: General workflow of a radioligand binding assay.

Conclusion

Based on the available data, aprepitant demonstrates significantly higher potency as an antagonist of the human NK1 receptor compared to this compound. The difference in their reported binding affinities is several orders of magnitude. However, the lack of a direct comparative study and detailed experimental protocols for this compound necessitates a cautious interpretation of these findings. For a definitive comparison, both compounds would need to be evaluated in parallel using the same standardized NK1 receptor binding assay. Researchers interested in the further development of NK1 receptor antagonists should consider these findings in the context of their specific research objectives.

References

A Comparative Analysis of the Neurokinin Antagonists WIN 66306 and WIN 68577

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two related cyclic peptide neurokinin antagonists, WIN 66306 and WIN 68577. Both compounds, isolated from an Aspergillus species, have been identified as antagonists of the neurokinin-1 (NK1) receptor, a key player in pain transmission, inflammation, and other neurological processes. This document synthesizes the available experimental data to facilitate a clear understanding of their respective pharmacological profiles.

Data Presentation: Quantitative Comparison of Biological Activity

CompoundReceptorSpeciesActivity (Ki)Citation
This compound NK1Human7 µM[1]
WIN 68577 NK1RatMore active than at human NK1 receptor[1]
WIN 64821 (related compound)NK1Human0.24 µM[2]
NK1Rat7.89 µM[2]
NK2Human0.26 µM[2]
NK3Human15.2 µM[2]

Note: A lower Ki value indicates a higher binding affinity. The data suggests that this compound possesses a moderate affinity for the human NK1 receptor. The related compound, WIN 64821, demonstrates higher affinity for the human NK1 and NK2 receptors compared to the rat NK1 and human NK3 receptors, suggesting a degree of selectivity.

Experimental Protocols

The following sections detail the general methodologies employed in the characterization of neurokinin antagonists like this compound and WIN 68577.

Radioligand Binding Assay for NK1 Receptor

This assay is a standard method to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.

Materials:

  • Radioligand: [³H]Substance P (a high-affinity radiolabeled ligand for the NK1 receptor).

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human or rat NK1 receptor (e.g., Chinese Hamster Ovary (CHO) cells).

  • Test Compounds: this compound, WIN 68577.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors to prevent degradation of the radioligand and receptor.

  • Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor antagonist (e.g., aprepitant) or Substance P.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: A mixture containing the cell membranes, [³H]Substance P, and varying concentrations of the test compound (or buffer for total binding, or non-specific control) is incubated at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualization

Neurokinin-1 (NK1) Receptor Signaling Pathway

The binding of the endogenous ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Antagonists like this compound and WIN 68577 competitively block this binding, thereby inhibiting the downstream signaling.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates WIN This compound / WIN 68577 WIN->NK1R Blocks Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: NK1 Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow for NK1 Receptor Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes NK1 Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand [³H]Substance P Radioligand->Incubation Compounds This compound / WIN 68577 Compounds->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow of an NK1 Receptor Radioligand Binding Assay.

References

A Comparative Analysis of Win 66306 and Other Neurokinin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Win 66306, a novel neurokinin antagonist, with other well-characterized antagonists: saredutant (B1681467), osanetant (B1677505), vestipitant, and casopitant (B1241461). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development efforts.

Introduction to Neurokinin Antagonists

Neurokinin receptors (NK1, NK2, NK3) are G-protein coupled receptors that are activated by neuropeptides called tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are implicated in a wide array of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis. Consequently, antagonists of these receptors have been investigated for their therapeutic potential in various disorders.

This compound is a cyclic peptide neurokinin antagonist isolated from an Aspergillus species. It exhibits activity at both NK1 and NK2 receptors, making it a dual antagonist.[1][2] Its unique structure and microbial origin distinguish it from many synthetic neurokinin antagonists.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and its close analog WIN 64821, alongside comparable data for saredutant, osanetant, vestipitant, and casopitant. It is important to note that the data presented here are compiled from different studies and experimental conditions, which may not allow for direct, head-to-head comparisons. The provided experimental protocols should be consulted for a detailed understanding of the context of these results.

Table 1: In Vitro Receptor Binding and Functional Antagonist Activity

CompoundReceptor TargetAssay TypeSpeciesCell/Tissue TypeLigandParameterValue
This compound NK1Receptor BindingHuman--Ki7 µM[1][2]
WIN 64821 NK1Receptor BindingHumanAstrocytoma U-373 MG cells[¹²⁵I]SPKi0.24 µM
NK1FunctionalGuinea PigIleumSPpA₂6.6
NK1FunctionalHumanAstrocytoma U-373 MG cellsSPIC₅₀0.6 µM
NK2Receptor BindingHuman-[¹²⁵I]NKAKi0.26 µM
NK2FunctionalRatVas DeferensEledoisinIC₅₀3.4 µM
Saredutant NK2Receptor BindingHumanColon Smooth Muscle[¹²⁵I]NKApKi9.2
Osanetant NK3Receptor BindingHumanCHO cells[¹²⁵I][MePhe⁷]NKBKi0.8 nM
NK3FunctionalHumanCHO cellsNKBKb12 nM
Vestipitant NK1Clinical TrialHuman--Effective Dose15 mg (for insomnia)
Casopitant NK1Clinical TrialHuman--Effective Dose50-150 mg (for CINV)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

Neurokinin Receptor Signaling Pathway

Neurokinin_Signaling cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_antagonist NK_Receptor Neurokinin Receptor (NK1/NK2/NK3) G-Protein Coupled Receptor G_Protein Gq/11 NK_Receptor->G_Protein Activates Tachykinin Tachykinin (e.g., Substance P) Tachykinin->NK_Receptor Binds to PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca_ER->Cellular_Response PKC->Cellular_Response Antagonist Neurokinin Antagonist (e.g., this compound) Antagonist->NK_Receptor Blocks

Caption: Simplified signaling pathway of neurokinin receptors.

Experimental Workflow for In Vitro Receptor Binding Assay

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture 1. Cell Culture (e.g., U-373 MG cells expressing NK1R) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Incubation 5. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 3. Radiolabeled Ligand Preparation (e.g., [¹²⁵I]SP) Radioligand_Prep->Incubation Test_Compound_Prep 4. Test Compound Dilution (e.g., this compound) Test_Compound_Prep->Incubation Filtration 6. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 7. Washing Filtration->Washing Scintillation_Counting 8. Scintillation Counting (Measures radioactivity) Washing->Scintillation_Counting Data_Analysis 9. Data Analysis (Calculation of Ki or IC₅₀) Scintillation_Counting->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following are representative experimental protocols based on the methodologies described in the cited literature for the evaluation of neurokinin antagonists.

In Vitro Receptor Binding Assay (for WIN 64821)
  • Cell Lines and Membrane Preparation: Human astrocytoma U-373 MG cells, which endogenously express the human NK1 receptor, were cultured under standard conditions. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Radioligand: [¹²⁵I]-labeled Substance P ([¹²⁵I]SP) was used as the radioligand for NK1 receptor binding assays, and [¹²⁵I]-labeled Neurokinin A ([¹²⁵I]NKA) was used for NK2 receptor binding.

  • Assay Procedure: Membrane preparations were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (WIN 64821) in a suitable buffer. The reaction was allowed to reach equilibrium.

  • Separation and Detection: The bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters was then quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition binding curves. The inhibitor affinity constant (Ki) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Functional Assay: SP-Induced Guinea Pig Ileum Contraction (for WIN 64821)
  • Tissue Preparation: The longitudinal muscle-myenteric plexus from the guinea pig ileum was dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Experimental Procedure: Cumulative concentration-response curves to Substance P (SP) were obtained in the absence and presence of increasing concentrations of WIN 64821. The antagonist was added to the organ bath for a predetermined equilibration period before the addition of SP.

  • Data Analysis: The antagonist potency was expressed as the pA₂, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

In Vitro Functional Assay: SP-Induced Calcium Efflux (for WIN 64821)
  • Cell Culture and Loading: Human astrocytoma U-373 MG cells were cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Experimental Procedure: The dye-loaded cells were stimulated with SP in the presence or absence of various concentrations of WIN 64821.

  • Detection: Changes in intracellular calcium concentration were measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometer.

  • Data Analysis: The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the SP-induced calcium efflux, was determined.

Discussion and Conclusion

This compound and its close analog WIN 64821 demonstrate clear antagonist activity at NK1 and NK2 receptors. The available data, primarily from in vitro studies, indicate micromolar to sub-micromolar potency. In comparison, other neurokinin antagonists such as saredutant and osanetant show nanomolar affinities for their respective targets (NK2 and NK3). Vestipitant and casopitant have demonstrated clinical efficacy for conditions like insomnia and chemotherapy-induced nausea and vomiting, respectively.

Further research, including head-to-head in vitro and in vivo studies against other selective and dual neurokinin antagonists, is warranted to fully elucidate the therapeutic potential of this compound. The development of more potent analogs and a deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its advancement as a potential therapeutic agent. This guide provides a foundational comparison to aid in the strategic planning of such future investigations.

References

Lack of Cross-Reactivity Data for WIN 66306 Prevents Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant gap in the understanding of the cross-reactivity profile of WIN 66306, a nonpeptide neurokinin antagonist. While its primary target has been identified, data on its binding affinity to other receptors is not publicly available, precluding a comprehensive comparison of its off-target effects.

This compound, a cyclic peptide isolated from Aspergillus sp. SC230, has been identified as an antagonist of the neurokinin-1 (NK1) receptor.[1][2] Research indicates that it is more active at the human NK1 receptor, with an inhibitor affinity constant (Ki) of 7 µM, than at the rat NK1 receptor.[1][2] However, beyond this primary target, there is a notable absence of published data regarding its binding profile across other neurokinin receptor subtypes (such as NK2 and NK3) or a broader panel of G-protein coupled receptors (GPCRs) and other unrelated receptors.

This lack of information makes it impossible to compile a comparison guide on the cross-reactivity of this compound as requested. Such a guide would require quantitative data from binding assays and functional studies to assess the selectivity of the compound.

Generating the Necessary Data: A Methodological Overview

To establish a comprehensive cross-reactivity profile for this compound, a series of standard pharmacological assays would be required. The following outlines the typical experimental workflow to generate the necessary data.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.

Methodology:

  • Receptor Preparation: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., NK2, NK3, and a diverse panel of other GPCRs).

  • Assay Buffer: A suitable buffer is prepared to maintain the integrity of the receptors and ligands.

  • Competition Binding: A constant concentration of a high-affinity radioligand for the target receptor is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response of a cell upon ligand binding to a receptor, determining whether the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at any identified off-target receptors.

Methodology (Example: Calcium Mobilization Assay for Gq-coupled receptors):

  • Cell Culture: Cells expressing the target receptor are cultured and seeded into microplates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound are added to the cells. To test for antagonistic activity, cells are pre-incubated with this compound before the addition of a known agonist.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation

The data generated from these experiments would typically be presented in a tabular format for easy comparison.

Table 1: Hypothetical Binding Affinity Profile of this compound

Receptor TargetLigandKi (nM)
Human NK1This compound7000[1][2]
Human NK2This compoundData not available
Human NK3This compoundData not available
Receptor XThis compoundData not available
Receptor YThis compoundData not available

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway for the NK1 receptor and a typical experimental workflow for assessing receptor binding.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1 NK1 Receptor Gq Gq Protein NK1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SubstanceP Substance P SubstanceP->NK1 Binds & Activates WIN66306 This compound (Antagonist) WIN66306->NK1 Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Experimental_Workflow A Prepare cell membranes expressing target receptor B Incubate membranes with radioligand and varying concentrations of this compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity C->D E Determine IC50 and calculate Ki D->E

References

Comparative Efficacy of Win 66306 and Alternative Neurokinin-1 Receptor Antagonists in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of Win 66306 activity in comparison to other non-peptide neurokinin-1 receptor antagonists across various cell lines.

This guide provides a comparative overview of the neurokinin-1 receptor (NK-1R) antagonist, this compound, and other prominent non-peptide antagonists such as Aprepitant, Maropitant, and Casopitant. While public domain data on the specific activity of this compound in a wide range of cell lines is limited, this document compiles available information and presents a comparative framework using data from well-characterized alternatives. The guide is intended to assist researchers in designing and interpreting experiments aimed at validating the efficacy of NK-1R antagonists.

Introduction to Neurokinin-1 Receptor Antagonism

The neurokinin-1 receptor (NK-1R), a G-protein coupled receptor, and its primary ligand, Substance P, are integral components of the tachykinin family. This system is implicated in a multitude of physiological and pathological processes, including pain transmission, inflammation, and the proliferation of certain cancer cells.[1][2] Antagonists of the NK-1R have emerged as promising therapeutic agents, with applications ranging from antiemetics to potential anti-cancer drugs.[2][3] this compound is a cyclic peptide isolated from Aspergillus species, identified as a neurokinin antagonist. In contrast, Aprepitant, Maropitant, and Casopitant are synthetic non-peptide antagonists that have been more extensively studied.

Comparative Activity of NK-1R Antagonists

CompoundCell LineCancer TypeIC50 ValueReference
AprepitantNB4Acute Myeloid Leukemia7 µM[1]
AprepitantNalm-6Acute Lymphoblastic Leukemia20 µM[1]
AprepitantCHO cells (expressing human NK1R)N/A0.1 nM (Ki)[4]
AprepitantEsophageal Squamous Cell Carcinoma spheresEsophageal CancerDose-dependent reduction in viability (0-120 µM)[5]

Note: The data for Aprepitant showcases a range of potencies across different cell lines and assay types, highlighting the importance of empirical validation in specific cellular contexts. The lack of similar public data for this compound underscores the need for further research to characterize its activity profile.

Neurokinin-1 Receptor Signaling Pathway

The binding of Substance P to the NK-1R initiates a signaling cascade that can lead to cellular proliferation and survival. NK-1R antagonists, including this compound, competitively inhibit this binding, thereby blocking downstream signaling. The primary pathway involves the activation of Gq and Gs G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which can influence various cellular processes, including cell growth and survival.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R WIN66306 This compound / Alternatives WIN66306->NK1R Inhibition Gq_Gs Gq / Gs NK1R->Gq_Gs PLC Phospholipase C (PLC) Gq_Gs->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->PKC Activates Proliferation Cell Proliferation & Survival PKC->Proliferation

Caption: Neurokinin-1 Receptor Signaling Pathway and Point of Inhibition.

Experimental Protocols for Validation of NK-1R Antagonist Activity

To validate the activity of this compound or any NK-1R antagonist in different cell lines, a series of in vitro experiments are recommended.

Cell Viability and Proliferation Assays

Objective: To determine the effect of the antagonist on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., those known to express NK-1R such as various leukemia, neuroblastoma, or melanoma cell lines) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the NK-1R antagonist (e.g., this compound, Aprepitant) for various time points (e.g., 24, 48, 72 hours).

  • Assessment:

    • MTT/XTT Assay: Measure the metabolic activity of the cells as an indicator of viability. Add MTT or XTT reagent to the wells, incubate, and then measure the absorbance at the appropriate wavelength.

    • BrdU Incorporation Assay: Measure DNA synthesis as an indicator of cell proliferation.

    • Colony Formation Assay: Assess the long-term effect of the antagonist on the ability of single cells to form colonies.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Apoptosis Assays

Objective: To determine if the antagonist induces programmed cell death.

Methodology:

  • Annexin V/Propidium Iodide (PI) Staining: Treat cells with the antagonist and then stain with Annexin V-FITC and PI. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., Caspase-3, -7) using a luminometric or colorimetric assay.

Western Blot Analysis

Objective: To investigate the effect of the antagonist on key signaling proteins.

Methodology:

  • Protein Extraction: Treat cells with the antagonist, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins in the NK-1R signaling pathway (e.g., phosphorylated ERK, phosphorylated Akt) and apoptosis-related proteins (e.g., cleaved PARP, cleaved Caspase-3). Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Activity Validation Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Line Culture (e.g., Cancer Cell Lines) Treatment Treatment with This compound or Alternatives Cell_Culture->Treatment Viability Cell Viability/Proliferation (MTT, BrdU, Colony Formation) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot for p-ERK, p-Akt) Treatment->Signaling IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Pathway_Mod Assessment of Pathway Modulation Signaling->Pathway_Mod

Caption: General Workflow for Validating NK-1R Antagonist Activity in Cell Lines.

Conclusion

This compound presents an interesting, naturally derived neurokinin antagonist. However, to fully understand its therapeutic potential, a comprehensive validation of its activity across a panel of relevant cell lines is crucial. The experimental framework provided in this guide, along with the comparative data from well-characterized non-peptide NK-1R antagonists like Aprepitant, offers a robust starting point for such investigations. Future studies should aim to generate dose-response curves and elucidate the molecular mechanisms of this compound in various cellular contexts to establish a clear comparative profile against existing and emerging NK-1R-targeting compounds.

References

A Comparative Analysis of Win 66306 and Rosellichalasin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, compounds derived from fungal sources continue to provide a rich reservoir of structurally diverse and biologically active molecules. This guide presents a comparative analysis of two such fungal metabolites: Win 66306, a cyclic peptide neurokinin antagonist, and rosellichalasin (B1679539), a cytochalasan with potent cytotoxic and actin-destabilizing properties. While both originate from fungal species and were identified in the same fermentation process, their distinct mechanisms of action offer disparate therapeutic possibilities. This analysis will delve into their biochemical targets, cellular effects, and the experimental data that underpins our current understanding of these two compounds.

At a Glance: Key Biological Properties

FeatureThis compoundRosellichalasin
Compound Class Cyclic HeptapeptideCytochalasan
Primary Target Neurokinin Receptors (NK1 and NK2)F-actin
Mechanism of Action Competitive antagonist of substance P binding to NK1 and NK2 receptors, inhibiting downstream signaling.Binds to the barbed end of actin filaments, inhibiting actin polymerization and disrupting the cytoskeleton.
Primary Biological Effect Neuromodulatory, anti-inflammatoryCytotoxic, anti-proliferative
Therapeutic Potential Neuropathic pain, inflammation, emesisAnticancer

Quantitative Analysis of Biological Activity

The following tables summarize the available quantitative data for this compound and rosellichalasin, providing a basis for comparing their potency in their respective biological contexts.

Table 1: Neurokinin Receptor Antagonist Activity of this compound
ReceptorSpeciesAssay TypeInhibitor Affinity Constant (Kᵢ)Citation
NK1HumanRadioligand Binding Assay7 µM[1][2]
NK1RatRadioligand Binding AssayLess active than at human receptor[1][2]
NK2--Antagonistic effects reported, but specific Kᵢ values are not readily available in the reviewed literature.[3]
Table 2: Cytotoxic Activity of Rosellichalasin (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)Citation
HCT116Colon CarcinomaData not consistently reported across multiple sources-
A549Lung CarcinomaPotent activity reported[4]
HeLaCervical CarcinomaPotent activity reported[4]
BEL-7402Liver CancerPotent activity reported[4]
RKOColon CancerPotent activity reported[4]
Note: While several studies report potent cytotoxic activity, a standardized, comparative table of IC₅₀ values across a wide range of cell lines from a single study is not available in the public literature. The term "potent" generally implies activity in the low micromolar to nanomolar range.

Signaling Pathways and Mechanisms of Action

The divergent biological effects of this compound and rosellichalasin stem from their interaction with distinct cellular signaling pathways.

This compound and the Neurokinin-1 Receptor Signaling Pathway

This compound acts as an antagonist at the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). Its primary ligand is the neuropeptide Substance P. By blocking the binding of Substance P, this compound inhibits the downstream signaling cascade that is implicated in pain transmission, inflammation, and emesis.

Win_66306_NK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Activates Win66306 This compound Win66306->NK1R Antagonizes Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Cellular Responses (Pain, Inflammation) Ca2_release->downstream PKC->downstream

Mechanism of this compound as an NK1 Receptor Antagonist.
Rosellichalasin and the Disruption of Actin Polymerization

Rosellichalasin belongs to the cytochalasan family of mycotoxins, which are well-characterized inhibitors of actin polymerization. By binding to the fast-growing barbed end of filamentous actin (F-actin), it prevents the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This interference with a fundamental cellular process results in cytotoxicity.

Rosellichalasin_Actin_Pathway cluster_actin_dynamics Actin Polymerization cluster_cellular_effects Cellular Consequences G_actin G-actin (monomers) F_actin F-actin (filament) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Barbed_end Pointed_end Cytoskeleton_disruption Actin Cytoskeleton Disruption Rosellichalasin Rosellichalasin Rosellichalasin->Barbed_end Binds and blocks Cell_morphology Altered Cell Morphology Cytoskeleton_disruption->Cell_morphology Cell_division Inhibition of Cell Division Cytoskeleton_disruption->Cell_division Apoptosis Induction of Apoptosis Cytoskeleton_disruption->Apoptosis

Mechanism of Rosellichalasin in Disrupting Actin Dynamics.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assessing the biological activities of this compound and rosellichalasin.

Neurokinin-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound (like this compound) to the NK1 receptor.

Objective: To quantify the inhibitory constant (Kᵢ) of this compound for the human NK1 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]-Substance P.

  • Non-specific binding control: A high concentration of a known non-radioactive NK1 antagonist (e.g., Aprepitant).

  • Test compound: this compound at various concentrations.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and peptidase inhibitors.

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-Substance P at a concentration near its Kₔ, and varying concentrations of this compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

NK1_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - NK1R Membranes - [³H]-Substance P - this compound dilutions start->prepare_reagents setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells prepare_reagents->setup_plate incubate Incubate at Room Temperature setup_plate->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash scintillation_count Add Scintillation Fluid and Count Radioactivity filter_wash->scintillation_count calculate_ic50 Calculate Specific Binding and Determine IC₅₀ scintillation_count->calculate_ic50 calculate_ki Calculate Kᵢ using Cheng-Prusoff Equation calculate_ic50->calculate_ki end End calculate_ki->end

Workflow for an NK1 Receptor Radioligand Binding Assay.
Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the effect of a compound (like rosellichalasin) on the rate and extent of actin polymerization in vitro.

Objective: To determine if rosellichalasin inhibits actin polymerization.

Materials:

  • Monomeric (G-) actin, with a percentage labeled with pyrene.

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).

  • Polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0).

  • Test compound: Rosellichalasin at various concentrations.

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm.

Procedure:

  • Prepare a solution of pyrene-labeled G-actin in G-buffer on ice.

  • In a fluorometer cuvette, add the G-actin solution and the desired concentration of rosellichalasin (or vehicle control).

  • Initiate polymerization by adding the polymerization-inducing buffer.

  • Immediately begin recording the fluorescence intensity over time. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a filament.

  • Monitor the fluorescence until the polymerization reaction reaches a steady state (the fluorescence signal plateaus).

  • The initial rate of polymerization can be determined from the slope of the initial phase of the fluorescence curve. The extent of polymerization is indicated by the final fluorescence intensity.

  • Compare the polymerization curves in the presence of rosellichalasin to the control to determine its inhibitory effect.

Actin_Polymerization_Assay_Workflow start Start prepare_actin Prepare Pyrene-labeled G-actin in G-buffer start->prepare_actin setup_cuvette Add G-actin and Rosellichalasin (or vehicle) to Cuvette prepare_actin->setup_cuvette initiate_polymerization Initiate Polymerization with Polymerization Buffer setup_cuvette->initiate_polymerization measure_fluorescence Measure Fluorescence (Ex: 365nm, Em: 407nm) over Time initiate_polymerization->measure_fluorescence analyze_data Analyze Polymerization Curves: - Initial Rate - Steady-state Fluorescence measure_fluorescence->analyze_data end End analyze_data->end

Workflow for an Actin Polymerization Assay.

Concluding Remarks

This compound and rosellichalasin, despite being co-isolated, represent two distinct classes of bioactive fungal metabolites with fundamentally different mechanisms of action and therapeutic potential. This compound, as a neurokinin receptor antagonist, holds promise in the fields of neurology and inflammation. In contrast, rosellichalasin's potent cytotoxic activity, mediated by the disruption of the actin cytoskeleton, positions it as a potential lead compound in oncology.

This comparative guide highlights the importance of a multi-faceted approach to natural product screening and characterization. The divergent activities of these two compounds underscore the chemical diversity that can be found within a single fungal fermentation. For researchers, the distinct pathways these molecules modulate offer valuable tools for probing complex biological systems. For drug development professionals, they represent starting points for two very different therapeutic journeys. Further research into the selectivity, potency, and in vivo efficacy of both this compound and rosellichalasin is warranted to fully elucidate their therapeutic potential.

References

A Head-to-Head Comparison of Win 66306 and Other Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally derived NK1 receptor antagonist, Win 66306, with other prominent synthetic NK1 antagonists. The comparative analysis is supported by available experimental data on their performance, detailed experimental methodologies, and visualizations of key biological pathways and workflows.

Introduction to NK1 Receptor Antagonists

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[1] Consequently, NK1 receptor antagonists have been a significant focus of drug development efforts, leading to the successful launch of antiemetic drugs such as aprepitant (B1667566) and netupitant (B1678218) for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] This guide focuses on this compound, a cyclic peptide antagonist isolated from Aspergillus sp. SC230, and compares its pharmacological profile with established synthetic non-peptide antagonists.[3][4]

Quantitative Performance Comparison

The available data indicates a significant disparity in the in vitro potency of this compound compared to synthetic NK1 antagonists. This compound exhibits a binding affinity in the micromolar range, whereas synthetic antagonists typically demonstrate nanomolar to sub-nanomolar affinities for the human NK1 receptor.

AntagonistChemical ClassSourceHuman NK1 Receptor Binding Affinity (Ki/IC50)In Vivo Efficacy (Gerbil Foot Tap Model)
This compound Cyclic PeptideAspergillus sp. SC230~7 µM (Ki)[3][5]Data not available
Aprepitant Morpholine derivativeSynthetic0.1 nM (IC50)[6]100% inhibition of foot tapping at 3 mg/kg[7]
Netupitant Piperidine derivativeSynthetic1.0 nM (Ki)[7]Dose-dependent inhibition of foot tapping (ID50 = 1.5 mg/kg i.p.)[8]
CP-99,994 Piperidine derivativeSyntheticData not availableInhibited foot tapping at 3 mg/kg i.p.[9]
L-733,060 Piperidine derivativeSynthetic~0.8 nM (estimated affinity)[10]Data not available

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for evaluating novel NK1 antagonists.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R binds Gq Gq NK1R->Gq activates Gs Gs NK1R->Gs activates PI3K PI3K NK1R->PI3K activates MAPK MAPK Pathway (e.g., ERK) NK1R->MAPK activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Responses (Proliferation, Inflammation, etc.) PKC->Cell_Response Ca_release->Cell_Response cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Cell_Response Akt Akt PI3K->Akt activates Akt->Cell_Response MAPK->Cell_Response

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy compound Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay compound->binding_assay functional_assay Calcium Mobilization Assay compound->functional_assay binding_result Determine Binding Affinity (Ki / IC50) binding_assay->binding_result functional_result Determine Functional Potency (pA2 / IC50) functional_assay->functional_result animal_model Animal Model (e.g., Gerbil, Ferret) binding_result->animal_model functional_result->animal_model foot_tap Gerbil Foot Tap Model animal_model->foot_tap emesis_model Ferret Emesis Model animal_model->emesis_model foot_tap_result Measure Inhibition of Agonist-Induced Foot Tapping foot_tap->foot_tap_result emesis_result Measure Reduction in Retching and Vomiting emesis_model->emesis_result

Caption: Experimental Workflow for NK1 Antagonist Evaluation.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the human NK1 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA).[11]

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added:

    • Membrane preparation (e.g., 50-120 µg protein for tissue).

    • The test compound (e.g., this compound) at various concentrations.

    • A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 antagonist.

  • The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[11]

3. Separation and Detection:

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.[11]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibitor affinity constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an NK1 receptor agonist.

1. Cell Preparation:

  • Cells endogenously expressing or transfected with the human NK1 receptor are cultured.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) by incubating them with the dye in a suitable buffer.[12]

  • After incubation (e.g., 45 minutes at 37°C), the cells are washed to remove excess dye and resuspended in an assay buffer.

2. Assay Procedure:

  • The dye-loaded cells are placed in a fluorometric imaging plate reader or a flow cytometer.

  • A baseline fluorescence reading is established.

  • The test antagonist is added to the cells and incubated for a short period.

  • An NK1 receptor agonist (e.g., Substance P) is then added to stimulate the cells.[12]

3. Data Acquisition:

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • In the case of Indo-1, the ratio of fluorescence at two different emission wavelengths (e.g., 405 nm for calcium-bound and 485 nm for calcium-free) is recorded.[12]

4. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified.

  • The IC50 value, the concentration of antagonist that causes a 50% reduction in the agonist response, is determined.

  • The antagonist potency can also be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

In Vivo Gerbil Foot Tap Model

This in vivo model assesses the central activity of NK1 receptor antagonists.

1. Animal Preparation:

  • Male Mongolian gerbils are used for this model.

  • The animals are allowed to acclimatize to the testing environment.

2. Drug Administration:

  • The test antagonist (e.g., aprepitant) is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses.[8]

  • A vehicle control group is also included.

3. Induction of Foot Tapping:

  • After a predetermined pretreatment time, a selective NK1 receptor agonist (e.g., GR73632) is administered directly into the central nervous system via intracerebroventricular (i.c.v.) injection.

  • This induces a characteristic, repetitive hind foot tapping behavior.

4. Behavioral Observation:

  • Immediately following the agonist injection, the number of foot taps (B36270) is counted for a specified period (e.g., 5 minutes).

5. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-induced foot tapping is determined.

  • The dose of the antagonist that produces a 50% inhibition of the foot tapping response (ID50) is calculated.[8] This provides a measure of the in vivo potency of the compound.

Conclusion

References

Win 66306: A Comparative Performance Analysis Against Known Neurokinin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Win 66306, a cyclic peptide neurokinin antagonist, against established standards in the field. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of its activity, supported by available experimental data.

This compound, isolated from Aspergillus sp. SC230, has been identified as a nonpeptide antagonist of neurokinin receptors, demonstrating activity at both NK1 and NK2 subtypes.[1][2] This dual antagonism presents an interesting profile for researchers investigating the roles of these receptors in various physiological and pathological processes.

Performance Benchmarking

To provide a clear perspective on the performance of this compound, its available binding affinity is compared with the functional potency of well-characterized neurokinin antagonists. It is important to note that direct functional assay data (IC50 values) for this compound were not publicly available at the time of this review. Therefore, data from the closely related compound WIN 64821 is included as a surrogate to facilitate a more direct comparison with the functional data of standard antagonists. This assumption should be considered when interpreting the data.

Table 1: Comparative Performance of this compound and Standard NK1 Receptor Antagonists
CompoundTypeTarget Receptor(s)Inhibitor Affinity Constant (Ki)Functional Inhibition (IC50/pA2)
This compound Cyclic PeptideNK1, NK27 µM (Human NK1)[1][3]Not available
WIN 64821 (proxy) Cyclic PeptideNK1, NK20.24 µM (Human NK1)pA2 = 6.6 (Guinea Pig Ileum, NK1); IC50 = 0.6 µM (Calcium Efflux, NK1)
Aprepitant Small MoleculeNK10.1 nM (Human NK1)0.1 nM (Human NK1)
Fosaprepitant Small Molecule (Prodrug)NK1Not ApplicableNot Applicable (metabolized to Aprepitant)
Netupitant Small MoleculeNK1--
Rolapitant Small MoleculeNK1--
Casopitant Small MoleculeNK1--
Table 2: Comparative Performance of this compound and Standard NK2/NK3 Receptor Antagonists
CompoundTypeTarget Receptor(s)Inhibitor Affinity Constant (Ki)Functional Inhibition (IC50)
This compound Cyclic PeptideNK1, NK2Not available for NK2/NK3Not available
WIN 64821 (proxy) Cyclic PeptideNK1, NK20.26 µM (Human NK2)3.4 µM (Rat Vas Deferens, NK2)
Talnetant Small MoleculeNK31.4 nM (Human NK3)2.4 nM (Human NK3)
Osanetant Small MoleculeNK30.8 nM12 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of neurokinin antagonists.

Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitor affinity constant (Ki) of a test compound for a neurokinin receptor.

Materials:

  • Cell membranes expressing the target neurokinin receptor (e.g., human NK1-expressing CHO cells).

  • Radiolabeled ligand (e.g., [³H]-Substance P).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, 40 µg/ml bacitracin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Guinea Pig Ileum Contractility Assay

This is a classic functional assay to determine the potency of an antagonist in inhibiting the contractile response induced by an agonist in an isolated tissue preparation.

Objective: To determine the functional antagonist potency (pA2 value) of a test compound against a neurokinin agonist.

Materials:

  • Guinea pig ileum segment.

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic transducer and recording system.

  • Neurokinin agonist (e.g., Substance P).

  • Test compound (e.g., this compound).

Procedure:

  • Mount a segment of the guinea pig ileum in the organ bath.

  • Allow the tissue to equilibrate under a resting tension.

  • Record the isometric contractions of the muscle.

  • Establish a cumulative concentration-response curve for the agonist (e.g., Substance P).

  • Wash the tissue and allow it to recover.

  • Incubate the tissue with a fixed concentration of the antagonist (test compound) for a predetermined period.

  • Re-establish the agonist concentration-response curve in the presence of the antagonist.

  • Repeat steps 5-7 with increasing concentrations of the antagonist.

  • Calculate the dose-ratio for each antagonist concentration and construct a Schild plot to determine the pA2 value.

Intracellular Calcium Mobilization Assay

This cell-based functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the functional inhibitory potency (IC50) of a test compound.

Materials:

  • A cell line endogenously or recombinantly expressing the target neurokinin receptor (e.g., U-373 MG astrocytoma cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Neurokinin agonist (e.g., Substance P).

  • Test compound (e.g., this compound).

  • A fluorescence plate reader with automated liquid handling.

Procedure:

  • Culture the cells in a multi-well plate.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound to the wells and incubate.

  • Stimulate the cells with a fixed concentration of the agonist.

  • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Determine the IC50 value of the test compound by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Neurokinin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK_Receptor Neurokinin Receptor (NK1/NK2) G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets Substance_P Substance P (Agonist) Substance_P->NK_Receptor Binds and Activates Win_66306 This compound (Antagonist) Win_66306->NK_Receptor Blocks Binding

Caption: Neurokinin Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assays cluster_ileum Guinea Pig Ileum Contractility cluster_calcium Calcium Mobilization cluster_analysis Data Analysis b1 Prepare Receptor Membranes and Radioligand b2 Incubate with this compound (Varying Concentrations) b1->b2 b3 Filter and Measure Radioactivity b2->b3 b4 Calculate Ki b3->b4 Comparative_Analysis Compare Performance Data with Known Standards b4->Comparative_Analysis f1a Isolate and Mount Guinea Pig Ileum f2a Record Baseline Contractions f1a->f2a f3a Add Substance P (Agonist) f2a->f3a f4a Add this compound (Antagonist) f3a->f4a f5a Measure Inhibition of Contraction f4a->f5a f5a->Comparative_Analysis f1b Culture NK Receptor- Expressing Cells f2b Load Cells with Calcium-Sensitive Dye f1b->f2b f3b Stimulate with Substance P f2b->f3b f4b Treat with this compound f3b->f4b f5b Measure Fluorescence Change f4b->f5b f5b->Comparative_Analysis

Caption: Experimental Workflow for Characterizing this compound.

References

A Comparative Analysis of Tachykinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selectivity and functional potency of prominent peptide and non-peptide antagonists for the tachykinin receptor family (NK1, NK2, and NK3). While this guide aims to provide a comparative profile of various peptides, specific quantitative data for Win 66306 is not publicly available in the cited resources. Therefore, the following comparison focuses on other well-characterized tachykinin receptor antagonists.

This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, presenting a side-by-side comparison of the selectivity profiles of key tachykinin receptor antagonists. The data is compiled from various preclinical studies and is intended to serve as a valuable resource for selecting appropriate tools for research and development in the field of neurokinin pharmacology.

Selectivity and Potency Profiles of Tachykinin Antagonists

The affinity and functional activity of tachykinin receptor antagonists are critical determinants of their therapeutic potential and research applicability. The following tables summarize the binding affinities (Ki) and functional potencies (pA2 or pKB) of selected antagonists at the human NK1, NK2, and NK3 receptors.

AntagonistPrimary TargetNK1 ReceptorNK2 ReceptorNK3 Receptor
FK888 NK1pA2 = 8.9--
MEN 11420 (Nepadutant) NK2pIC50 < 6Ki = 2.5 nMpIC50 < 6
SR 48968 (Saredutant) NK2-pKi = 9.2-
SB-222200 NK3Ki > 100,000 nMKi = 250 nMKi = 4.4 nM

Table 1: Binding Affinity and Functional Potency of Selected Tachykinin Receptor Antagonists. This table provides a summary of the selectivity profile of representative antagonists for the NK1, NK2, and NK3 tachykinin receptors. Lower Ki values indicate higher binding affinity. Higher pA2/pKB/pKi values indicate greater antagonist potency. A pIC50 < 6 indicates negligible binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of tachykinin receptor antagonists.

Radioligand Binding Assay for Tachykinin Receptors

This protocol is a standard method used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the tachykinin receptor of interest (e.g., CHO cells stably transfected with the human NK1, NK2, or NK3 receptor) are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a specific radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, or [¹²⁵I]-[MePhe⁷]Neurokinin B for NK3) and varying concentrations of the competing test compound.

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a receptor agonist, providing a measure of its functional potency (e.g., pA2).

1. Cell Culture and Dye Loading:

  • Cells stably expressing the tachykinin receptor of interest are plated in a multi-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific period.

2. Compound Incubation:

  • The cells are washed to remove excess dye and then incubated with varying concentrations of the antagonist for a defined pre-incubation time.

3. Agonist Stimulation and Signal Detection:

  • A specific tachykinin receptor agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) is added to the wells to stimulate the receptor.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

4. Data Analysis:

  • The concentration-response curves for the agonist in the presence of different concentrations of the antagonist are generated.

  • The Schild equation is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway for tachykinin receptors and a typical workflow for determining peptide selectivity.

G cluster_0 Tachykinin Receptor Signaling Tachykinin Tachykinin (e.g., Substance P) Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->Receptor G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin Receptor Signaling Pathway.

G cluster_1 Experimental Workflow for Peptide Selectivity Profiling start Start: Synthesize/Obtain Peptide Antagonist binding_assay Radioligand Binding Assay (NK1, NK2, NK3) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay data_analysis Data Analysis: - Determine Ki values - Determine pA2/pKB values binding_assay->data_analysis functional_assay->data_analysis selectivity_profile Determine Selectivity Profile: Compare affinities and potencies across receptor subtypes data_analysis->selectivity_profile conclusion Conclusion: Characterize peptide as selective or non-selective antagonist selectivity_profile->conclusion

Caption: Workflow for Determining Peptide Selectivity.

Reproducibility of Win 66306 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings related to Win 66306, a neurokinin-1 (NK1) receptor antagonist. Due to the limited publicly available data for this compound, this document summarizes the existing information and contrasts it with data from other well-characterized NK1 receptor antagonists to offer a contextual understanding of its potential pharmacological profile.

Overview of this compound

This compound is a cyclic peptide isolated from the fungus Aspergillus sp. SC230. It has been identified as a nonpeptide antagonist of neurokinin, showing a higher affinity for the human NK1 receptor than the rat NK1 receptor.

Comparative Data of NK1 Receptor Antagonists

The following table summarizes the available quantitative data for this compound in comparison to other notable NK1 receptor antagonists. The scarcity of published research on this compound limits a direct and comprehensive comparison across various experimental parameters.

CompoundChemical ClassTarget Receptor(s)Inhibitor Affinity Constant (Ki) for human NK1 ReceptorFunctional Assay Data (e.g., IC50)In Vivo Efficacy Data
This compound Cyclic PeptideNK17 µM[1]Not AvailableNot Available
Aprepitant Morpholine derivativeNK10.1-0.2 nMPotent antagonist of substance P-induced foot tapping in gerbilsClinically used for prevention of chemotherapy-induced and postoperative nausea and vomiting
Rolapitant Spiropiperidine derivativeNK10.68 nMLong-acting antagonistApproved for the prevention of delayed chemotherapy-induced nausea and vomiting
Netupitant Piperidine derivativeNK10.95 nMPotent inhibitor of substance P-mediated effectsAvailable in a fixed-dose combination with palonosetron (B1662849) for CINV prevention
Maropitant Quinuclidine derivativeNK1--Used in veterinary medicine to treat and prevent vomiting in dogs and cats

Experimental Protocols

Detailed experimental protocols for this compound are not extensively documented in publicly available literature. The following represents a generalized protocol for a neurokinin-1 (NK1) receptor binding assay, a fundamental experiment in the characterization of compounds like this compound.

General NK1 Receptor Binding Assay Protocol

Objective: To determine the binding affinity of a test compound (e.g., this compound) to the NK1 receptor.

Materials:

  • Cell Line: Human cell line overexpressing the NK1 receptor (e.g., CHO-K1 or U-373 MG cells).

  • Radioligand: A radiolabeled substance that binds to the NK1 receptor with high affinity, such as [³H]-Substance P or [¹²⁵I]-Substance P.

  • Test Compound: this compound or other NK1 receptor antagonists.

  • Non-specific Binding Control: A high concentration of an unlabeled NK1 receptor antagonist (e.g., aprepitant) to determine non-specific binding.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain protein integrity.

  • Scintillation Counter or Gamma Counter: For detecting radioactivity.

Methodology:

  • Membrane Preparation: Cells expressing the NK1 receptor are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in microplates. Each well contains the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound ligand.

  • Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation or gamma counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The inhibitor affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway of the NK1 receptor and a typical workflow for screening and characterizing novel NK1 receptor antagonists.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SP Substance P SP->NK1R Binds and Activates Win66306 This compound (Antagonist) Win66306->NK1R Blocks Binding Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: General signaling pathway of the Neurokinin-1 (NK1) receptor.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Screening Natural Product Screening Isolation Isolation & Purification of this compound Screening->Isolation BindingAssay NK1 Receptor Binding Assay Isolation->BindingAssay FunctionalAssay Functional Assays (e.g., Calcium Mobilization) BindingAssay->FunctionalAssay AnimalModels Animal Models of Nausea & Vomiting FunctionalAssay->AnimalModels PKPD Pharmacokinetics & Pharmacodynamics AnimalModels->PKPD LeadOpt Lead Optimization PKPD->LeadOpt

Caption: A typical experimental workflow for the discovery and characterization of novel NK1 receptor antagonists.

References

Safety Operating Guide

Navigating the Disposal of WIN 66306: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling WIN 66306, a nonpeptide neurokinin antagonist isolated from Aspergillus sp. SC230, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance.[] While specific disposal protocols are contingent on the safety data sheet (SDS) provided by the manufacturer, this guide offers a procedural framework for the safe handling and disposal of research-grade chemical compounds like this compound.

Immediate Safety Considerations

Prior to handling or preparing for disposal, it is imperative to consult the material's specific Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, general safety protocols for handling potent, biologically active compounds should be strictly followed. This includes preventing skin and eye contact, avoiding inhalation of vapors or dust, and prohibiting smoking, eating, and drinking in the handling area.

General Handling Precautions:

Precaution CategorySpecific Action
Incompatible Materials Keep away from strong oxidizing agents, strong alkalis, and strong acids to prevent exothermic reactions.[2]
Ventilation Handle in a well-ventilated area or under a chemical fume hood to prevent the accumulation of flammable or explosive vapor concentrations.[2]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[3]
Fire Safety Keep away from heat, sparks, open flames, and other ignition sources.[4] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4]

Step-by-Step Disposal Protocol

The disposal of chemical waste must adhere to federal, state, and local regulations. The following is a generalized procedure that should be adapted to institutional guidelines and the specific hazards outlined in the product's SDS.

  • Waste Identification and Classification:

    • Properly identify the waste as this compound.

    • Consult the SDS to determine if it is classified as hazardous waste. Do not mix with other waste streams.[5]

  • Containerization:

    • Use a designated, compatible, and properly labeled hazardous waste container.[5]

    • The label should clearly state "Hazardous Waste" and identify the contents (this compound) and the date of accumulation.[5]

    • Ensure the container is kept closed and stored in a designated secondary containment area to prevent spills.[5]

  • Storage:

    • Store the waste container in a well-ventilated, dry place away from direct sunlight and sources of heat.[2]

    • The storage area should be away from storm drains or watercourses.[5]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[6]

    • Do not attempt to dispose of the chemical waste down the drain or in regular trash.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a logical workflow for the proper disposal of a laboratory chemical such as this compound.

start Start: Chemical Waste Generation identify Identify & Classify Waste (Consult SDS) start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Select Appropriate & Labeled Container segregate->containerize store Store in Designated Secondary Containment containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup document Complete Waste Disposal Manifest pickup->document end End: Proper Disposal Complete document->end

References

Essential Safety and Handling Guidance for Win 66306

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of novel compounds like Win 66306 is paramount to ensure laboratory safety and maintain experimental integrity. As a nonpeptide neurokinin antagonist isolated from Aspergillus sp. SC230, this compound requires careful management due to its biological activity and unknown hazard profile.[1] This guide provides essential procedural information for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Given the lack of specific hazard data for this compound, a cautious approach leveraging standard best practices for handling potent, powdered research compounds is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification/Use
Hand Protection Nitrile GlovesDouble-gloving is recommended, especially when handling the neat compound. Change gloves immediately if contaminated.
Eye Protection Safety GogglesProvide a complete seal around the eyes to protect from splashes or airborne particles.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.
Respiratory Protection N95 or higher RespiratorEssential when handling the powdered form to prevent inhalation.

Engineering Controls:

  • Ventilation: All handling of this compound, particularly weighing and reconstituting the powder, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Designated Area: A specific area of the laboratory should be designated for the handling of this compound to prevent cross-contamination.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and ensure the stability of the compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the designated workspace by cleaning it thoroughly and covering the surface with absorbent, disposable bench paper.

  • Weighing: If working with the powdered form, carefully weigh the required amount in a chemical fume hood. Use appropriate tools to minimize the generation of dust.

  • Reconstitution: If preparing a solution, add the solvent to the vial containing this compound slowly and carefully to avoid splashing. Cap the vial securely and mix by gentle vortexing or inversion until the compound is fully dissolved.

  • Storage: Store this compound according to the manufacturer's recommendations, typically in a cool, dark, and dry place. For long-term storage, freezing at -20°C or -80°C is common for complex organic molecules to prevent degradation.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.

  • Decontamination: All non-disposable equipment should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_workspace Prepare Designated Workspace prep_ppe->prep_workspace weigh Weigh Powder prep_workspace->weigh reconstitute Reconstitute Solution weigh->reconstitute decontaminate Decontaminate Surfaces & Equipment reconstitute->decontaminate store Store Compound Appropriately reconstitute->store dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

This comprehensive approach to handling this compound is designed to provide a high level of protection for laboratory personnel and the surrounding environment in the absence of specific hazard data. Adherence to these procedures will help to build a strong foundation of safety in your research endeavors.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。